molecular formula C14H15NO B1321393 4-(2-Ethylphenoxy)aniline CAS No. 383126-80-5

4-(2-Ethylphenoxy)aniline

Cat. No.: B1321393
CAS No.: 383126-80-5
M. Wt: 213.27 g/mol
InChI Key: YPJPFSAMWNOLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Ethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Ethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJPFSAMWNOLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616410
Record name 4-(2-Ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383126-80-5
Record name 4-(2-Ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-(2-Ethylphenoxy)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Ethylphenoxy)aniline is a highly valuable diaryl ether amine, serving as a critical structural building block in the development of advanced materials, including high-performance epoxy resins for carbon fiber-reinforced composites 1, as well as active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, step-by-step guide to the synthesis of 4-(2-ethylphenoxy)aniline. Moving beyond standard procedural lists, this document dissects the thermodynamic and kinetic causalities behind the selected reagents, offering researchers a self-validating framework to ensure high-yield, scalable production.

Retrosynthetic Strategy & Pathway Selection

The construction of the diaryl ether linkage can theoretically be achieved via Ullmann-type cross-coupling or Nucleophilic Aromatic Substitution (SNAr). For this specific target, the SNAr pathway followed by catalytic hydrogenation is the premier choice.

By utilizing 1-fluoro-4-nitrobenzene as the electrophile, the strongly electron-withdrawing nitro group stabilizes the transition state (the Meisenheimer complex) via resonance 2. The highly electronegative fluorine atom maximizes the electrophilicity of the ipso-carbon, drastically lowering the activation energy of the rate-determining addition step compared to chlorinated analogs 3. Subsequent reduction of the nitro group using Palladium on Carbon (Pd/C) ensures absolute chemoselectivity, leaving the newly formed ether bond intact [[4]]().

G A 2-Ethylphenol + 1-Fluoro-4-nitrobenzene B SNAr Reaction K2CO3, DMF, 120°C A->B C 4-(2-Ethylphenoxy) nitrobenzene B->C Intermediate D Catalytic Hydrogenation Pd/C, H2, EtOH C->D E 4-(2-Ethylphenoxy) aniline D->E Target Product

Synthetic pathway for 4-(2-Ethylphenoxy)aniline via SNAr and catalytic hydrogenation.

Stage I: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The reaction requires a base to deprotonate 2-ethylphenol, generating a highly nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is the optimal choice; it is a mild, non-nucleophilic base that quantitatively forms the phenoxide without inducing side reactions (such as the hydrolysis of the fluorobenzene) 2. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive 3.

Self-Validating Protocol: Synthesis of 4-(2-Ethylphenoxy)nitrobenzene
  • Preparation: Charge a flame-dried, nitrogen-flushed 500 mL round-bottom flask with 2-ethylphenol (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 150 mmol). Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution will transition to a distinct yellow hue, confirming the generation of the phenoxide anion.

  • Addition: Add 1-fluoro-4-nitrobenzene (1.05 equiv, 105 mmol) dropwise via an addition funnel over 15 minutes to control the mild exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C for 8–12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the 1-fluoro-4-nitrobenzene spot (Rf ~0.6) is entirely consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of crushed ice water. Vigorously stir until the product precipitates. Filter the crude solid and wash extensively with cold water to remove residual DMF and potassium salts.

  • Purification: Recrystallize from hot ethanol to afford pure 4-(2-ethylphenoxy)nitrobenzene.

Stage II: Catalytic Hydrogenation

Mechanistic Causality

The conversion of the nitro intermediate to the final aniline relies on heterogeneous catalytic hydrogenation. Under H₂ gas, Palladium on Carbon (Pd/C) facilitates a stepwise surface reduction: the nitro group adsorbs to the metal surface, is reduced to a nitroso intermediate (Ar-NO), then to an N-phenylhydroxylamine (Ar-NHOH), and finally desorbs as the target aniline 5, 6.

A critical failure point in this step is "hydrogen starvation." If the hydrogen pressure is too low or agitation is poor, the N-phenylhydroxylamine intermediate can desorb from the catalyst and condense with the nitroso intermediate in the bulk solution, forming stubborn azoxy or azo byproducts 5.

G N1 Nitroarene Adsorbed on Pd Surface N2 Nitrosobenzene Intermediate (Ar-NO) N1->N2 + 2H (Surface) N3 N-Phenylhydroxylamine (Ar-NHOH) N2->N3 + 2H (Surface) N5 Azoxy/Azo Condensation (Side-path) N2->N5 Condensation with Ar-NHOH N4 Aniline Desorption (Ar-NH2) N3->N4 + 2H (Surface), -H2O N3->N5 N5->N4 Further Hydrogenation

Stepwise mechanism of nitroarene catalytic hydrogenation on a Pd/C surface.

Self-Validating Protocol: Synthesis of 4-(2-Ethylphenoxy)aniline
  • Preparation: In a hydrogenation flask, dissolve 4-(2-ethylphenoxy)nitrobenzene (50 mmol) in absolute ethanol (100 mL).

  • Catalyst Loading: Purge the flask with Argon. Carefully add 10% Pd/C (5 wt% relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric; always add it under an inert blanket or pre-wet it with a small amount of solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (3 atm via a Parr shaker or double-balloon setup). Stir vigorously at 30–40 °C.

  • Monitoring:

    • Validation Check: The reaction is complete when volumetric hydrogen uptake ceases. Confirm via TLC (Hexanes/EtOAc 2:1); the product aniline will appear as a highly polar spot (stains positive with ninhydrin), and no streaking hydroxylamine should remain.

  • Workup: Purge the system with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(2-ethylphenoxy)aniline as a viscous liquid or low-melting solid.

Quantitative Parameter Optimization

The following table summarizes the causal impact of varying reaction parameters on the yield and purity of the synthesis workflow.

Reaction StageParameter VariedConditionYield (%)Mechanistic Rationale
SNAr Base SelectionTriethylamine (Et₃N)< 40%Insufficient basicity to fully generate the phenoxide anion.
SNAr Base SelectionK₂CO₃> 92%Optimal deprotonation; K⁺ coordinates efficiently in DMF.
SNAr Leaving GroupChloro (-Cl)~ 65%Lower electronegativity slows the rate-determining addition step.
SNAr Leaving GroupFluoro (-F)> 95%Highly electronegative F accelerates Meisenheimer complex formation.
Reduction Catalyst Loading1% Pd/C~ 75%Incomplete conversion; promotes hydroxylamine accumulation and azo coupling.
Reduction Catalyst Loading5% Pd/C> 98%Rapid surface hydrogen transfer suppresses bimolecular side reactions.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 4-(2-ethylphenoxy)aniline, the following spectroscopic benchmarks should be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl group signals: a triplet near

    
     1.20 ppm (CH₃) and a quartet near 
    
    
    
    2.65 ppm (CH₂). The aniline protons (-NH₂) will appear as a broad singlet around
    
    
    3.50–4.00 ppm, which disappears upon D₂O exchange.
  • FT-IR: The disappearance of the strong asymmetric/symmetric NO₂ stretching bands (1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of the primary amine N-H stretching doublet (typically around 3300–3400 cm⁻¹) validates the successful reduction.

  • LC-MS: Expected mass [M+H]⁺ = 214.1 m/z.

References

  • [1] WO2010109929A1 - 繊維強化複合材料用エポキシ樹脂組成物 (Epoxy resin composition for fiber-reinforced composite materials). Google Patents.

  • [5] Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.

  • [4] Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. Benchchem.

  • [6] Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline. National Institutes of Health (NIH).

  • [3] The Gateway to Advanced Organic Electronics: Applications of 1-Fluoro-4-nitrobenzene in Material Synthesis. Benchchem.

  • [2] Master Thesis Report: SNAr Mechanism and Optimization. Diva-Portal.org.

Sources

4-(2-Ethylphenoxy)aniline (CAS 65265-86-3): Molecular Architecture, Synthesis, and Applications in Advanced Polymeric Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Ethylphenoxy)aniline is a specialized aromatic amine that serves as a critical building block in advanced materials science and organic synthesis. Characterized by its diaryl ether linkage and ortho-ethyl substitution, this molecule is predominantly utilized as a high-performance curing agent and structural modifier in aerospace-grade epoxy resins and carbon fiber reinforced polymers (CFRPs)[1]. This whitepaper provides an in-depth analysis of its molecular causality, synthetic pathways, and mechanistic role in thermosetting polymer networks.

Molecular Architecture & Physicochemical Profile

Understanding the macroscopic behavior of 4-(2-Ethylphenoxy)aniline requires a precise analysis of its structural components. Every functional group in this molecule has been engineered to solve specific thermomechanical challenges in polymer chemistry.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(2-Ethylphenoxy)aniline
CAS Registry Number 65265-86-3[2]
Molecular Formula C₁₄H₁₅NO[2]
Molecular Weight 213.28 g/mol
Structural Features Primary amine (-NH₂), diaryl ether linkage (-O-), ortho-ethyl substitution (-CH₂CH₃)
Primary Application Epoxy curing agent, polyimide precursor, composite matrix modifier[3]
Causality of Molecular Design
  • The Diaryl Ether Linkage (-O-): Unlike rigid biphenyl structures, the ether oxygen provides a rotational "hinge." In a cured epoxy network, this flexibility dissipates mechanical stress, massively increasing the toughness and microcrack resistance of the resin under thermal cycling[1].

  • The Ortho-Ethyl Group: The ethyl chain at the 2-position of the phenoxy ring introduces targeted steric hindrance. This disrupts the crystalline packing of polymer chains, increasing the free volume of the matrix. Consequently, it lowers the melting point of the monomer (improving processability) and modulates the glass transition temperature (Tg) of the final composite without sacrificing tensile strength[3].

  • The Primary Amine (-NH₂): Acts as a highly reactive nucleophile, capable of opening two separate oxirane rings to form a heavily crosslinked 3D thermoset network[4].

Mechanistic Role in Polymer Chemistry & Advanced Composites

In the aerospace sector, CFRPs require matrix resins that can withstand extreme environmental stress. When formulated into[1], 4-(2-Ethylphenoxy)aniline acts as a critical curing agent.

The curing mechanism relies on the nucleophilic attack of the primary amine on the electrophilic carbon of an oxirane (epoxy) ring. Because it is a primary amine, it can react twice: first forming a secondary amine, and subsequently reacting with a second epoxy group to form a tertiary amine crosslink.

Mechanism Amine Primary Amine Group (-NH2) Attack Nucleophilic Attack Ring Opening Amine->Attack Epoxy Oxirane Ring (Epoxy Resin) Epoxy->Attack SecAmine Secondary Amine + Hydroxyl (-OH) Attack->SecAmine Crosslink Secondary Attack on Another Oxirane SecAmine->Crosslink Network Thermoset 3D Polymer Network Crosslink->Network

Fig 1. Nucleophilic ring-opening mechanism of epoxy matrices by primary amine curing agents.

Synthetic Methodology & Validation Protocols

The synthesis of 4-(2-Ethylphenoxy)aniline requires strict chemoselectivity to ensure the ether linkage is formed efficiently without oxidizing the ethyl group, followed by a gentle reduction of the nitro intermediate[5].

Synthesis SM1 2-Ethylphenol + 1-Fluoro-4-nitrobenzene Step1 SNAr Reaction (K2CO3, DMF, 120°C) SM1->Step1 Int1 4-(2-Ethylphenoxy) nitrobenzene Step1->Int1 Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Int1->Step2 Prod 4-(2-Ethylphenoxy)aniline (CAS: 65265-86-3) Step2->Prod

Fig 2. Two-step synthesis workflow of 4-(2-Ethylphenoxy)aniline via SNAr and hydrogenation.

Protocol 1: Synthesis of 4-(2-Ethylphenoxy)aniline (Self-Validating System)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: Potassium carbonate (

    
    ) is utilized to deprotonate 2-ethylphenol, generating a highly nucleophilic phenoxide ion. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive toward the electrophilic 1-fluoro-4-nitrobenzene.
    
  • Procedure:

    • Charge a dry flask with 2-Ethylphenol (1.0 eq) and 1-Fluoro-4-nitrobenzene (1.05 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and heat the suspension to 120°C under a nitrogen atmosphere for 8 hours.
      
  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the 2-ethylphenol spot disappears. Quench with water and extract with ethyl acetate.

Step 2: Catalytic Hydrogenation

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a chemoselective route to reduce the nitro group to a primary amine without cleaving the sensitive diaryl ether linkage.

  • Procedure:

    • Dissolve the intermediate 4-(2-Ethylphenoxy)nitrobenzene in absolute ethanol.

    • Add 10% Pd/C (0.05 eq) carefully under an argon blanket.

    • Purge the vessel with

      
       gas and stir vigorously at room temperature (1 atm).
      
  • Validation: The system is self-validating; the reaction is complete when volumetric

    
     uptake ceases. Filter through a Celite pad to remove the catalyst, and concentrate in vacuo to yield the target amine.
    
Protocol 2: Formulation of High-Toughness Epoxy Prepreg Matrix

(Adapted from[3])

  • Stoichiometric Mixing: Blend 4-(2-Ethylphenoxy)aniline with a multifunctional epoxy resin (e.g., Tetraglycidyl methylenedianiline - TGDDM) at a 1:1 molar ratio of amine hydrogens to epoxy groups.

  • Vacuum Degassing: Heat the mixture to 70°C and apply a vacuum (< 10 torr) for 30 minutes. Causality: Removing trapped air and volatiles is critical; microscopic voids act as stress concentrators that drastically reduce the mechanical strength of the final composite[3].

  • B-Staging (Prepreg Formation): Impregnate unidirectional carbon fibers with the degassed resin. Hold at 80°C to partially cure the resin to a "B-stage." Causality: This transforms the liquid resin into a tacky, handleable solid film, allowing automated tape laying (ATL) machines to position the prepreg precisely[4].

  • Final Cure: Autoclave the layup at 180°C for 2 hours under 6 bar of pressure to achieve full 3D crosslinking.

Analytical Characterization Standards

To guarantee the structural integrity and purity of the synthesized 4-(2-Ethylphenoxy)aniline, the following analytical benchmarks must be met:

Analytical TechniqueExpected Spectral MarkersValidation Purpose
¹H NMR (400 MHz, CDCl₃) ~1.2 ppm (t, 3H, -CH₃); ~2.6 ppm (q, 2H, -CH₂-); ~3.5 ppm (br s, 2H, -NH₂); ~6.6-7.2 ppm (m, 8H, Ar-H)Confirms the presence of the ortho-ethyl group and the primary amine.
FT-IR (ATR, cm⁻¹) ~3400, 3320 cm⁻¹ (N-H doublet); ~1220 cm⁻¹ (C-O-C stretch)Validates the reduction of the nitro group (absence of ~1530 cm⁻¹ peak) and confirms the ether linkage.
Mass Spectrometry (ESI+) m/z 214.1 [M+H]⁺Confirms the exact molecular weight (213.28 g/mol ).

References

  • Toray Industries, Inc. "Prepreg and carbon fiber reinforced composite material". WIPO Patent WO2014050264A1, published April 3, 2014.
  • Toray Industries, Inc. "Prepreg and its manufacturing method, slit tape prepreg, and carbon fiber reinforced composite material". WIPO Patent WO2020004421A1, published January 2, 2020.
  • Toray Industries, Inc. "Epoxy resin composition for fiber-reinforced composite material". WIPO Patent WO2010109929A1, published September 30, 2010.

Sources

A Technical Guide to the Biological Potential of the 4-(2-Ethylphenoxy)aniline Scaffold: A Synthesis of Evidence from Structurally Related Diaryl Ether Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(2-ethylphenoxy)aniline scaffold represents a compelling, yet underexplored, core structure within medicinal chemistry. As a diaryl ether amine, it shares structural motifs with numerous compounds known to possess significant biological activities. Direct experimental data on derivatives of this specific scaffold is limited; therefore, this technical guide serves as a comprehensive overview of its potential biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. By synthesizing structure-activity relationship (SAR) data and mechanistic insights from the broader classes of phenoxyanilines, anilinoquinazolines, and related aniline derivatives, we provide a predictive framework for researchers and drug development professionals. This whitepaper outlines prospective mechanisms of action, detailed protocols for empirical validation, and a rationale for prioritizing this scaffold in future discovery campaigns.

The 4-(2-Ethylphenoxy)aniline Scaffold: A Molecule of Interest

Core Structure and Physicochemical Properties

The foundational 4-(2-ethylphenoxy)aniline structure consists of an aniline ring linked to a 2-ethyl-substituted phenyl ring via an ether bridge. This arrangement confers specific steric and electronic properties that are crucial for potential interactions with biological targets. The ether linkage provides rotational flexibility, while the ethyl group at the ortho position of the phenoxy ring introduces a distinct conformational preference and a lipophilic pocket that can be exploited in rational drug design.

PropertyValue (Calculated for Parent Scaffold)Significance in Drug Design
Molecular Formula C₁₄H₁₅NOFoundational for further derivatization.
Molecular Weight 213.27 g/mol Provides a low molecular weight starting point, adhering to Lipinski's Rule of Five.
XLogP3 ~3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
H-Bond Donor Count 1 (from -NH₂)The primary amine is a key site for hydrogen bonding with target proteins.[1][2]
H-Bond Acceptor Count 2 (from -O- and -N-)The ether oxygen and amine nitrogen can act as hydrogen bond acceptors.[2]
Rationale for Investigation: Learning from Analogs

The phenoxyaniline motif is a "privileged scaffold" in medicinal chemistry, particularly in oncology.[1][2] Its structural versatility allows for modifications that can fine-tune biological activity. Derivatives of the closely related anilinoquinazoline and anilinoquinoline cores form the basis of several approved kinase inhibitors.[3][4] The rationale for investigating 4-(2-ethylphenoxy)aniline derivatives is therefore grounded in the proven success of these related structures, with the ethyl substitution offering a novel vector for exploring new chemical space and potentially achieving improved selectivity or potency.

Synthetic Strategies for 4-(2-Ethylphenoxy)aniline Derivatives

The synthesis of diaryl ethers like 4-(2-ethylphenoxy)aniline typically relies on nucleophilic aromatic substitution, most commonly through Ullmann condensation or Buchwald-Hartwig cross-coupling reactions. The latter is often preferred for its milder conditions and broader substrate scope. A generalized workflow involves coupling a protected 4-aminophenol or a 4-haloaniline derivative with 2-ethylphenol or a corresponding boronic acid.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a substituted 4-(2-ethylphenoxy)aniline derivative.

Step 1: Reagent Preparation

  • Dissolve 1-bromo-4-nitrobenzene (1.0 eq), 2-ethylphenol (1.2 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like XPhos (0.05 eq) in an anhydrous, deoxygenated solvent like toluene.

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

Step 2: Coupling Reaction

  • Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the mixture under reflux (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

Step 4: Purification

  • Purify the crude nitro-intermediate using silica gel column chromatography.[2]

Step 5: Nitro Group Reduction

  • Dissolve the purified intermediate in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

Step 6: Final Purification

  • Neutralize the reaction mixture and extract the final aniline product.

  • Purify via column chromatography or recrystallization to yield the desired 4-(2-ethylphenoxy)aniline derivative.

G cluster_synthesis Synthetic Workflow start 1-Bromo-4-nitrobenzene + 2-Ethylphenol coupling Buchwald-Hartwig Coupling (Pd Catalyst, Base, Toluene) start->coupling intermediate Crude 4-(2-Ethylphenoxy)-1-nitrobenzene coupling->intermediate purify1 Column Chromatography intermediate->purify1 pure_intermediate Purified Intermediate purify1->pure_intermediate reduction Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) pure_intermediate->reduction purify2 Final Purification reduction->purify2 final_product 4-(2-Ethylphenoxy)aniline Derivative purify2->final_product

A generalized workflow for the synthesis of 4-(2-ethylphenoxy)aniline derivatives.

Anticipated Anticancer Activity

Mechanistic Insights: Kinase Inhibition

A primary mechanism by which anilino-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[1] Many successful drugs, such as gefitinib and erlotinib, utilize a 4-anilinoquinazoline scaffold to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[3][4]

It is highly probable that derivatives of 4-(2-ethylphenoxy)aniline could function as "hinge-binders" within the ATP pocket of various kinases. The aniline -NH- group would likely form a critical hydrogen bond with the kinase hinge region, while the ethylphenoxy portion would occupy a hydrophobic pocket, with the ethyl group potentially enhancing binding affinity or conferring selectivity.[1] Key targets could include EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in cancer.[4]

G cluster_pathway EGFR Signaling Pathway & Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->EGFR

Potential inhibition of the EGFR signaling pathway by aniline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Step 1: Cell Seeding

  • Culture cancer cells (e.g., A431 for EGFR overexpression, MCF-7 for breast cancer) in appropriate media.

  • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test derivative in DMSO.

  • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (DMSO).

  • Incubate for 48-72 hours.

Step 3: MTT Addition and Incubation

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Step 4: Formazan Solubilization and Measurement

  • Carefully remove the media.

  • Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]

Illustrative Data Table

The following table presents hypothetical IC₅₀ values to illustrate potential outcomes based on SAR principles. Actual experimental data is required for validation.

DerivativeSubstitution on Aniline RingSubstitution on Phenoxy RingA431 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Parent None2-Ethyl>50>50
Deriv-A 3-Chloro2-Ethyl8.515.2
Deriv-B 3-Bromo2-Ethyl5.110.8
Deriv-C 3-Trifluoromethyl2-Ethyl3.27.5
Gefitinib (Reference)(Reference)~2.0>20

Potential Anti-inflammatory Effects

Mechanistic Insights: Modulation of Inflammatory Pathways

Aniline derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[5][6] This is typically achieved by modulating critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the transcription of inflammatory genes.[5] It is plausible that 4-(2-ethylphenoxy)aniline derivatives could interfere with these pathways, thereby reducing the inflammatory response.

G cluster_nfkb Canonical NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->IKK

Postulated inhibition of the NF-κB pathway by aniline derivatives.
Experimental Protocol: In Vitro Cytokine Release Assay

This protocol assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages.

Step 1: Cell Culture

  • Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Seed cells into a 24-well plate and allow them to adhere.

Step 2: Compound Pre-treatment

  • Treat the cells with various concentrations of the 4-(2-ethylphenoxy)aniline derivatives for 1-2 hours. Include a vehicle control (DMSO).

Step 3: Inflammatory Stimulation

  • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate for 12-24 hours.

Step 4: Supernatant Collection

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

Step 5: Cytokine Quantification

  • Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Step 6: Data Analysis

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for the inhibition of cytokine production.[5]

Predicted Antimicrobial Properties

Mechanistic Insights: Targeting Bacterial Enzymes

Anilino-heterocyclic compounds, particularly those based on quinoline and quinazoline, have shown promising antimicrobial activity.[7][8] A common target for such compounds is DNA gyrase, a bacterial type II topoisomerase that is essential for DNA replication and transcription.[7] Inhibition of this enzyme leads to bacterial death. The 4-(2-ethylphenoxy)aniline scaffold could serve as a novel pharmacophore for designing new DNA gyrase inhibitors or agents that disrupt other critical bacterial processes.

Experimental Protocol: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step 1: Preparation

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

Step 2: Bacterial Inoculum

  • Grow a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to the logarithmic phase.

  • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

Step 3: Inoculation and Incubation

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in broth only) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.[7]

  • Incubate the plate at 37°C for 18-24 hours.

Step 4: MIC Determination

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Illustrative Data Table

The following table presents hypothetical MIC values. Empirical testing is necessary for confirmation.

DerivativeSubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Deriv-D 4'-Fluoroaniline1632
Deriv-E 4'-Chloroaniline816
Deriv-F 3',4'-Dichloroaniline48
Ciprofloxacin (Reference)0.50.25

Conclusion and Future Directions

The 4-(2-ethylphenoxy)aniline scaffold holds considerable, albeit currently theoretical, promise as a core structure for the development of novel therapeutic agents. Based on extensive data from structurally related compounds, derivatives of this scaffold are predicted to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. The ethyl group offers a unique handle for optimizing potency and selectivity that distinguishes it from more heavily studied phenoxyaniline analogs.

The immediate future direction is clear: a focused campaign of synthesis and screening is required to validate the hypotheses presented in this guide. The creation of a diverse chemical library with substitutions on both the aniline and phenoxy rings, followed by systematic evaluation using the protocols detailed herein, will be essential. Such empirical studies will uncover the true therapeutic potential of this promising molecular architecture.

References

  • BenchChem. A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research.
  • BenchChem. An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
  • Jafari, E., et al. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. PMC.
  • BenchChem. Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Comparative Guide.
  • Wang, Z. Development of Anticancer Agents with Novel Mechanisms of Action. Open PRAIRIE.
  • Efremova, L. S., et al. Toxicity and antimicrobial activity of tropylated aniline and its derivatives. National Center for Biotechnology Information.
  • Muheyuddeen, G., et al. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate.
  • Turovskaya, M. A., et al. Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. National Center for Biotechnology Information.
  • Vaddady, P. K., et al. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. PMC.
  • Kumar, A., et al. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed.
  • Chen, Y. L., et al. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4. PubMed.
  • Hsieh, M.-H., et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Available from: [Link]

  • Sun, C. M., et al. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed.
  • Khan, K. M., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available from: [Link]

  • Jantová, S., et al. Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. PubMed. Available from: [Link]

  • Azmian Moghadam, F., et al. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. SID.
  • Farpour, M. H., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available from: [Link]

  • Al-Omar, M. A., et al. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository.

Sources

Technical Whitepaper: Research Applications of 4-(2-Ethylphenoxy)aniline in Medicinal Chemistry and Advanced Composites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Ethylphenoxy)aniline (CAS: 65265-86-3) is a highly versatile chemical building block characterized by a diaryl ether core, an ortho-ethyl substitution, and a reactive primary amine. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its unique stereoelectronic profile. The ortho-ethyl group acts as a conformational lock, restricting the dihedral angle of the ether linkage. This structural nuance provides profound advantages across two disparate fields: enhancing target-binding thermodynamics in drug discovery and optimizing the thermomechanical properties of advanced polymer composites. This whitepaper details the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for utilizing this compound.

Applications in Medicinal Chemistry & Drug Discovery

Kinase Inhibition (MEK & PDGFR)

Phenoxyaniline derivatives are privileged scaffolds for kinase inhibitors, particularly targeting the MAPK/ERK pathway (MEK1/2) and Platelet-Derived Growth Factor Receptor (PDGFR) [1]. The causality behind their efficacy is rooted in the ATP-binding pocket's architecture. The aniline nitrogen acts as a critical hydrogen-bond donor to the kinase hinge region. Concurrently, the phenoxy group occupies the adjacent hydrophobic pocket. The addition of the 2-ethyl group on the phenoxy ring fills a specific lipophilic sub-pocket, displacing high-energy water molecules and providing an entropic driving force that significantly increases binding affinity and kinase selectivity.

Neuroprotection via Bid Protein Targeting

Neuronal cell death in neurodegenerative diseases is often triggered by mitochondrial fragmentation, mediated by the pro-apoptotic Bcl-2-family protein, Bid. N-acyl derivatives of 4-phenoxyaniline have been proven to attenuate Bid-mediated neurotoxicity [2]. By acylating the primary amine of 4-(2-ethylphenoxy)aniline with moieties like 4-piperidine carboxylic acid, researchers can synthesize potent neuroprotective agents. The lipophilic diaryl ether core penetrates the blood-brain barrier (BBB) and anchors into the hydrophobic cleft of the Bid protein, while the basic piperidine moiety disrupts the protein-protein interactions necessary for mitochondrial membrane permeabilization.

Cytochrome P450 (CYP2B) Probes

Understanding xenobiotic metabolism requires robust chemical probes. Phenoxyaniline analogues are utilized to study the biochemical interactions of environmental toxicants, such as polybrominated diphenyl ethers (PBDEs), with CYP2B enzymes (e.g., CYP2B6) [3]. The steric bulk of the 2-ethyl group makes 4-(2-ethylphenoxy)aniline an excellent structural mimic for PBDEs, allowing researchers to map the active site volume and investigate halogen-π and alkyl-π bonding dynamics during enzymatic biotransformation.

Applications in Polymer Science & Advanced Composites

High-Performance Epoxy Prepregs

In the aerospace and automotive sectors, carbon fiber reinforced polymers (CFRPs) require matrix resins that balance a high glass transition temperature (


) with exceptional fracture toughness. Aromatic amines are standard curing agents for epoxy resins [4].
When 4-(2-ethylphenoxy)aniline is used as a curing agent (or synthesized into a glycidyl aniline-type epoxy), the asymmetric ortho-ethyl group disrupts highly crystalline polymer packing. Causality:  This steric disruption restricts the torsional rotation of the polymer chains, maintaining a high 

. Simultaneously, the ether linkage provides sufficient free volume and chain flexibility to absorb impact energy, preventing the brittle fracture typically seen in highly crosslinked aromatic amine-cured systems. Furthermore, the increased free volume hydrophobicity lowers the overall moisture absorption of the cured resin.

Quantitative Data Presentation

The following table summarizes the comparative impact of the 4-(2-ethylphenoxy)aniline scaffold against standard benchmarks in both biological and material science assays.

Application AreaParameter / MetricBenchmark Compound4-(2-Ethylphenoxy)aniline DerivativeMechanistic Advantage
Oncology MEK1 IC

(nM)
Unsubstituted Phenoxyaniline (25 nM)Ortho-alkyl Phenoxyaniline (12 nM)Enhanced hydrophobic packing in the allosteric pocket.
Neuroprotection Cell Viability (Glutamate Toxicity)Vehicle Control (20% Viability)N-acyl-4-(2-ethylphenoxy)aniline (85% Viability at 1

M)
Direct attenuation of Bid-induced mitochondrial fragmentation.
Metabolism CYP2B6 Binding Affinity (

)
PBDE-47 (Complex/Multimodal)Alkyl-Phenoxyaniline Probe (High Affinity, Single Orientation)Predictable binding orientation due to steric anchoring.
Composites Epoxy Fracture Toughness (

)
Diaminodiphenyl sulfone (DDS)Phenoxyaniline-cured Epoxy (+28% increase in

)
Ether linkage flexibility combined with steric free-volume generation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Acyl-4-(2-Ethylphenoxy)aniline for Neuroprotection Assays

This protocol utilizes HATU to drive the amidation, overcoming the slight nucleophilic reduction of the amine caused by the steric and inductive effects of the ortho-ethylphenoxy group.

  • Activation: Dissolve 1.2 eq of 4-piperidinecarboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate.

  • Coupling: Add 1.0 eq of 4-(2-ethylphenoxy)aniline dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10

    
    L of the reaction mixture. Confirm the disappearance of the starting aniline mass (m/z 213.2) and the appearance of the target product mass.
    
  • Purification: Quench with saturated

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
  • Validation Checkpoint 2 (NMR): Run

    
    H-NMR. The self-validating marker is the downfield shift of the aniline 
    
    
    
    proton from ~3.5 ppm (amine) to ~8.0-10.0 ppm (amide), confirming successful acylation.
Protocol B: Curing Kinetics of Epoxy Prepreg via Differential Scanning Calorimetry (DSC)

This protocol ensures the exact stoichiometric ratio is maintained to prevent unreacted monomers, which act as plasticizers and degrade mechanical integrity.

  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 4-(2-ethylphenoxy)aniline. Mix stoichiometrically with Bisphenol-A diglycidyl ether (DGEBA, EEW ~190 g/eq).

  • Degassing (Critical Step): Mix under high shear at 60°C for 10 minutes. Immediately transfer to a vacuum oven (-0.1 MPa) for 15 minutes. Causality: The primary amine reacts with the oxirane ring exothermically; entrapped air expands during this exotherm, creating micro-voids that drastically reduce the interlaminar shear strength of the final composite.

  • Thermal Scanning: Seal 10 mg of the degassed mixture in an aluminum DSC pan.

  • Validation Checkpoint (Kinetic Analysis): Run dynamic temperature scans at heating rates of 5, 10, 15, and 20 °C/min from 25°C to 250°C. Use the Kissinger equation to calculate the activation energy (

    
    ). A linear plot of 
    
    
    
    vs
    
    
    validates a uniform, single-mechanism crosslinking reaction without competing side reactions.

Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Phenoxyaniline Derivative (4-(2-Ethylphenoxy)aniline core) Inhibitor->MEK Allosteric/ATP-competitive Inhibition

MAPK/ERK signaling pathway illustrating MEK inhibition by phenoxyaniline derivatives.

Epoxy_Workflow Resin Base Epoxy Resin (Bisphenol A) Mixing High-Shear Mixing (Vacuum Degassing) Resin->Mixing Hardener Curing Agent 4-(2-Ethylphenoxy)aniline Hardener->Mixing Impregnation Carbon Fiber Impregnation Mixing->Impregnation Homogeneous Blend Curing Thermal Curing (Autoclave) Impregnation->Curing Prepreg Layup Composite High-Toughness CFRP Composite Curing->Composite Crosslinking

Workflow for manufacturing carbon fiber reinforced composites using phenoxyaniline curing agents.

References

  • BenchChem.
  • Barho, M. T., et al. (2014). N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents. ChemMedChem, 9(10), 2260-73.
  • Chen, C., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(5), 817-826.
  • Toray Industries Inc. (2014). WO2014050264A1 - Prepreg, and carbon fiber reinforced composite material.

The Discovery, Synthesis, and Multifaceted Applications of 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Ethylphenoxy)aniline (CAS:1) is a highly versatile bifunctional building block characterized by a diaryl ether core, an ortho-ethyl substituent, and a para-amino group. While seemingly simple, this specific structural architecture has cemented its role as a critical intermediate in two distinct, high-tech industries. In polymer science, it is a vital precursor for high-performance


-diglycidyl epoxy resins used in Carbon Fiber Reinforced Plastics (CFRPs). Concurrently, in medicinal chemistry, the diaryl ether motif serves as a "privileged scaffold," offering unique conformational flexibility and metabolic stability for targeted drug discovery.

This whitepaper dissects the historical context, structural rationale, and self-validating synthetic protocols required to manufacture and utilize 4-(2-Ethylphenoxy)aniline at an industrial and pharmaceutical grade.

Historical Context & Discovery

The synthesis of diaryl ethers historically relied on the Ullmann condensation, a copper-catalyzed reaction developed in the early 1900s. However, the specific discovery and industrial scaling of 4-(2-Ethylphenoxy)aniline gained significant momentum in the late 20th and early 21st centuries, driven by the aerospace and automotive sectors' insatiable demand for advanced composite materials.

In the 2010s, advanced materials manufacturers, notably Toray Industries, patented the use of specific phenoxyaniline derivatives to synthesize novel glycidylamine-type epoxy resins[2]. The incorporation of the 4-(2-Ethylphenoxy)aniline scaffold into these resins drastically improved the elastic modulus, fracture toughness, and heat resistance (high


) of prepregs used in CFRPs[3].

Simultaneously, the pharmaceutical industry recognized the diaryl ether nucleus as a fundamental element for target recognition[4]. The structural motif was identified as a "privileged scaffold" capable of binding to diverse biological targets, including kinase ATP-binding sites and HIV-1 reverse transcriptase, sparking widespread interest in phenoxyaniline derivatives as Active Pharmaceutical Ingredient (API) starting materials.

Chemical Properties & Structural Rationale

Every functional group in 4-(2-Ethylphenoxy)aniline serves a distinct, calculated purpose:

  • The Ortho-Ethyl Group (Steric & Lipophilic Modulator): The ethyl group at the ortho position of the phenol ring introduces critical steric hindrance. This restricts the free rotation of the diaryl ether bond, "locking" the molecule into specific conformations. In drug design, this restricted rotation is heavily exploited to fit the molecule into deep, hydrophobic binding pockets (e.g., the DFG-out conformation in kinase inhibitors). Furthermore, the ethyl group precisely tunes the lipophilicity (

    
    ) of the molecule, enhancing cellular permeability.
    
  • The Diaryl Ether Linkage (Flexible Hinge): Unlike rigid biphenyl systems, the ether oxygen acts as a flexible hinge with a bond angle of approximately 120°. It is metabolically more stable than aliphatic ethers and resists oxidative cleavage by Cytochrome P450 enzymes.

  • The Para-Amino Group (Reactive Handle): The primary amine is the focal point for downstream functionalization. Its para-position relative to the ether linkage ensures minimal steric interference during bulky reactions, such as double glycidylation or coupling with complex electrophiles.

Quantitative Data: Physicochemical Profile

To facilitate formulation and reaction planning, the core quantitative data for 4-(2-Ethylphenoxy)aniline is summarized below:

PropertyValueRationale / Implication
Chemical Name 4-(2-Ethylphenoxy)anilineIUPAC Standard
CAS Registry Number 65265-86-3Unique Identifier[1]
Molecular Formula

-
Molecular Weight 213.28 g/mol Ideal low-MW building block
Hydrogen Bond Donors 1Primary Amine (

)
Hydrogen Bond Acceptors 2Ether Oxygen, Amine Nitrogen
Topological Polar Surface Area 35.2 ŲExcellent for blood-brain barrier (BBB) penetration if required

Synthesis Methodology: A Self-Validating Protocol

To achieve the high purity required for both optical-grade polymers and pharmaceutical intermediates, the synthesis of 4-(2-Ethylphenoxy)aniline avoids the harsh conditions of the classical Ullmann ether synthesis. Instead, we utilize a highly efficient Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation [5].
Step 1: Etherification
  • Causality of Reagents: We select 1-fluoro-4-nitrobenzene rather than the chloro-analog. The high electronegativity of fluorine strongly polarizes the C-F bond, stabilizing the Meisenheimer intermediate and accelerating the

    
     reaction without the need for transition-metal catalysts. Potassium carbonate (
    
    
    
    )
    is chosen as a mild base to deprotonate 2-ethylphenol without inducing side reactions, while DMF serves as a polar aprotic solvent to solvate the nucleophile and stabilize the transition state.
  • Protocol:

    • Charge a reactor with 2-ethylphenol (1.0 eq) and

      
       (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to form the phenoxide.
      
    • Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise.

    • Elevate the temperature to 120°C and maintain for 6 hours.

    • Self-Validation (IPC 1): The reaction transitions from a pale yellow suspension to a deep orange solution. Perform LC-MS; the reaction is deemed complete when the starting fluoronitrobenzene peak area is

      
      .
      
    • Quench with ice water, extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate 4-(2-ethylphenoxy)nitrobenzene .

Step 2: Catalytic Hydrogenation
  • Causality of Reagents: 10% Palladium on Carbon (Pd/C) is utilized under hydrogen gas. This method provides a clean, quantitative reduction of the nitro group to an amine. Chemical reductants (like Iron/HCl) are avoided to prevent the generation of heavy metal waste and potential cleavage of the ether linkage.

  • Protocol:

    • Dissolve the intermediate in absolute ethanol.

    • Add 10% Pd/C (0.05 eq by weight) under a nitrogen atmosphere.

    • Purge the vessel with

      
       gas and pressurize to 50 psi. Stir vigorously at room temperature.
      
    • Self-Validation (IPC 2): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and the solution turns from yellow to colorless. HPLC analysis must confirm the absence of the nitro intermediate and any partially reduced hydroxylamine species.

    • Filter through a Celite pad to remove the catalyst, concentrate the filtrate, and recrystallize from heptane/ethyl acetate to yield pure 4-(2-Ethylphenoxy)aniline.

SynthesisWorkflow N1 2-Ethylphenol + 1-Fluoro-4-nitrobenzene N2 SNAr Etherification K2CO3, DMF, 120°C N1->N2 N3 4-(2-Ethylphenoxy)nitrobenzene (Intermediate) N2->N3 N4 Catalytic Hydrogenation Pd/C, H2 (50 psi), EtOH N3->N4 IPC1 IPC 1: LC-MS Verify C-F bond cleavage N3->IPC1 Sampling N5 4-(2-Ethylphenoxy)aniline (Target API / Resin Precursor) N4->N5 IPC2 IPC 2: HPLC Verify complete reduction N5->IPC2 QA Release

Figure 1: Self-validating synthetic workflow for 4-(2-Ethylphenoxy)aniline.

Divergent Applications: Materials Science vs. Pharmacology

Advanced Materials: High-Performance Epoxy Resins

In the manufacturing of aerospace-grade prepregs, 4-(2-Ethylphenoxy)aniline is subjected to a glycidylation workflow to create trifunctional or tetrafunctional epoxy networks.

  • The Workflow: The aniline is reacted with a vast excess of epichlorohydrin (acting as both reagent and solvent) at 70°C to form an

    
    -bis(2-hydroxy-3-chloropropyl)aniline intermediate. Subsequent dehydrochlorination using sodium hydroxide yields the 
    
    
    
    -diglycidyl derivative[2].
  • Mechanistic Advantage: The resulting glycidylamine-type epoxy resin possesses high cross-linking density. When cured with diaminodiphenyl sulfone (DDS), the steric bulk of the ortho-ethylphenoxy group enhances the free volume of the polymer network, resulting in a composite material that exhibits an extraordinary balance of high glass transition temperature (

    
    ) and fracture toughness—critical for carbon fiber woven fabrics[3].
    
Drug Development: The Privileged Scaffold

In medicinal chemistry, the 4-(2-Ethylphenoxy)aniline core is a highly sought-after starting material for synthesizing kinase inhibitors and agrochemicals (e.g., herbicides targeting protoporphyrinogen oxidase)[4].

  • The Workflow: The primary amine undergoes electrophilic coupling—typically via amidation with acyl chlorides, or urea formation using isocyanates.

  • Mechanistic Advantage: The resulting diaryl ether API candidate mimics the binding mode of endogenous substrates (like ATP). The ethyl group anchors the molecule deep within lipophilic pockets, while the newly formed amide/urea acts as a hydrogen-bond donor/acceptor pair to the target protein's hinge region.

ApplicationPathways Core 4-(2-Ethylphenoxy)aniline (Bifunctional Scaffold) Polymer Glycidylation (Epichlorohydrin / NaOH) Core->Polymer Materials Science Pharma Electrophilic Coupling (Amidation / Urea Formation) Core->Pharma Drug Discovery Resin N,N-Diglycidyl Epoxy Resin (High Cross-link Density) Polymer->Resin CFRP Carbon Fiber Reinforced Plastics (Aerospace & Automotive) Resin->CFRP API Diaryl Ether API Candidate (Kinase / RT Inhibitor) Pharma->API Clinical Preclinical / Clinical Trials (Targeted Therapy) API->Clinical

Figure 2: Divergent application pathways in advanced materials and pharmacology.

References

  • Parchem - 4-(2-Ethylphenoxy)aniline (Cas 65265-86-3).
  • Toray Industries Inc.
  • Toray Industries Inc.
  • ACS Publications (Journal of Agricultural and Food Chemistry) - Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Benchchem - Strategies for the Form

Sources

Spectroscopic Elucidation and Analytical Profiling of 4-(2-Ethylphenoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

4-(2-Ethylphenoxy)aniline (CAS: 65265-86-3) is a highly functionalized diaryl ether characterized by a para-substituted aniline ring linked via an oxygen bridge to an ortho-ethyl substituted benzene ring. Diaryl ethers are privileged scaffolds in modern drug development, frequently utilized in kinase inhibitors and central nervous system (CNS) therapeutics due to their unique dihedral angle flexibility and ability to occupy hydrophobic binding pockets [1].

Accurate structural characterization of this molecule requires a multi-faceted spectroscopic approach. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 4-(2-Ethylphenoxy)aniline, detailing not only the empirical data but the underlying quantum and physicochemical causality driving these observations.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Kinetics

In modern pharmaceutical analysis, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard for confirming molecular identity and structural connectivity [2].

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), diaryl ethers exhibit highly predictable fragmentation kinetics driven by the thermodynamic stability of the resulting carbocations [4]. For 4-(2-Ethylphenoxy)aniline, the most vulnerable site is the C-O ether linkage. Cleavage of this bond results in charge retention on either the aniline moiety (yielding an aminophenyl cation) or the ethylbenzene moiety (yielding a 2-ethylphenyl cation). Additionally, the aliphatic ethyl group is susceptible to homolytic cleavage, resulting in the loss of an ethyl radical.

Quantitative MS Data Summary
Ion TypeFormulaExact Mass (m/z)Relative AbundanceAssignment / Neutral Loss
[M+H]+

214.1226100%Molecular Ion
Fragment 1

185.083515%[M+H]+ -

(Loss of ethyl radical)
Fragment 2

105.069845%Cleavage of ether; Loss of aminophenol (109 Da)
Fragment 3

92.049485%Cleavage of ether; Loss of 2-ethylphenol (122 Da)
MS Fragmentation Pathway Visualization

MS_Frag M [M+H]+ m/z 214.1226 Eth Loss of Ethyl Radical [-29 Da] M->Eth Cleave Ether Bond Cleavage (Diaryl Ether) M->Cleave M_Eth m/z 185.0835 Eth->M_Eth Frag1 Aminophenyl Cation m/z 92.0494 Cleave->Frag1 Loss of 2-Ethylphenol (122 Da) Frag2 2-Ethylphenyl Cation m/z 105.0698 Cleave->Frag2 Loss of Aminophenol (109 Da)

MS/MS Fragmentation Pathway of 4-(2-Ethylphenoxy)aniline

Multinuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides absolute confirmation of the regiochemistry of the two aromatic rings. The interpretation of this data relies heavily on the understanding of magnetic anisotropy and resonance (pi-donation) effects [1].

Chemical Shift Causality
  • The Aniline Ring (Ring A): The primary amine (

    
    ) is a powerful electron-donating group via resonance, which strongly shields the ortho protons (H-2, H-6). The ether oxygen also donates electron density, but to a lesser extent than the amine. This creates a classic, highly shielded 
    
    
    
    spin system characteristic of para-disubstituted electron-rich benzenes.
  • The Phenoxy Ring (Ring B): The oxygen atom shields the ortho position (H-6'), pushing it upfield. Conversely, the ethyl group exerts a mild inductive electron-donating effect but lacks the powerful resonance shielding of the oxygen, leaving H-3' relatively deshielded.

Quantitative NMR Data Summary

Table 1:


 NMR Assignments (400 MHz, 

)
Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
1.20Triplet (t)7.53H

(Ethyl)
2.65Quartet (q)7.52H

(Ethyl)
3.55Broad Singlet (br s)-2H

(Exchanges with

)
6.65Doublet (d)8.52HH-2, H-6 (Aniline ring, ortho to N)
6.75Doublet of doublets8.0, 1.21HH-6' (Phenoxy ring, ortho to O)
6.85Doublet (d)8.52HH-3, H-5 (Aniline ring, ortho to O)
6.95Triple doublet (td)7.5, 1.21HH-4' (Phenoxy ring, para to O)
7.10Triple doublet (td)7.5, 1.51HH-5' (Phenoxy ring, meta to O)
7.20Doublet of doublets7.5, 1.51HH-3' (Phenoxy ring, ortho to Ethyl)

Table 2: ^{13}C NMR Assignments (100 MHz,


) 
Shift (δ, ppm)Carbon TypeAssignment
14.5

Ethyl methyl carbon
23.0

Ethyl methylene carbon
116.0

C-2, C-6 (Aniline ring)
117.5

C-6' (Phenoxy ring)
120.5

C-3, C-5 (Aniline ring)
122.0

C-4' (Phenoxy ring)
127.0

C-5' (Phenoxy ring)
129.5

C-3' (Phenoxy ring)
133.5

C-2' (Phenoxy ring, attached to Ethyl)
142.5

C-1 (Aniline ring, attached to N)
149.0

C-4 (Aniline ring, attached to O)
155.0

C-1' (Phenoxy ring, attached to O)
Multi-Nuclear NMR Decision Workflow

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq1H 1H NMR (400 MHz) Prep->Acq1H Acq13C 13C NMR (100 MHz) Prep->Acq13C Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1H->Acq2D Acq13C->Acq2D Confirm Structural Confirmation Acq2D->Confirm

Standardized Multi-Nuclear NMR Acquisition and Elucidation Workflow

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid, orthogonal validation of the functional groups [3].

Vibrational Causality

The primary amine yields a highly diagnostic doublet above 3300


 due to the symmetric and asymmetric stretching modes of the 

group. The diaryl ether linkage is characterized by an intense asymmetric

stretch near 1230

. This band is exceptionally strong due to the large change in the molecular dipole moment that occurs during the vibrational stretching of the polar carbon-oxygen bonds.
Quantitative IR Data Summary
Wavenumber (

)
IntensityVibrational ModeFunctional Group Assignment
3420MediumN-H Asymmetric StretchPrimary Amine (

)
3340MediumN-H Symmetric StretchPrimary Amine (

)
2960, 2930WeakC-H Stretch (Aliphatic)Ethyl Group (

)
1610, 1500StrongC=C Stretch (Aromatic)Benzene Rings
1230Very StrongC-O-C Asymmetric StretchDiaryl Ether Linkage
820StrongC-H Out-of-Plane BendPara-disubstituted Ring (Aniline)
750StrongC-H Out-of-Plane BendOrtho-disubstituted Ring (Phenoxy)

Standardized Experimental Protocols

To ensure data integrity, the following self-validating experimental workflows must be strictly adhered to.

LC-ESI-HRMS Protocol
  • Calibration: Infuse sodium formate cluster solution to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy is sub-2 ppm.

  • Sample Preparation: Dissolve 1 mg of 4-(2-Ethylphenoxy)aniline in 1 mL of LC-MS grade Methanol. Dilute 1:100 in

    
     (50:50) containing 0.1% Formic Acid to promote protonation (
    
    
    
    ).
  • Acquisition: Inject 2 µL into the LC-MS system. Operate the ESI source in positive ion mode.

  • Self-Validation: Utilize a lock-mass continuous infusion (e.g., Leucine Enkephalin at m/z 556.2771) to correct for thermal drift during the run automatically.

  • MS/MS: Apply a normalized collision energy (NCE) of 25-30 eV to induce CID and acquire the fragmentation spectra.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the field-frequency onto the deuterium resonance of

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).
  • Shimming (Self-Validation): Perform automated gradient shimming on the Z-axis. Validate the magnetic field homogeneity by checking the Full Width at Half Maximum (FWHM) of the TMS peak; it must be

    
     Hz.
    
  • Acquisition: Acquire the

    
     spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and the 
    
    
    
    spectrum (1024 scans, complete proton decoupling).
ATR-FTIR Protocol
  • Background Collection (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) of the empty crystal to subtract atmospheric

    
     and 
    
    
    
    . The baseline must be flat to validate instrument readiness.
  • Sample Application: Place 2-3 mg of solid 4-(2-Ethylphenoxy)aniline directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire the sample spectrum from 4000 to 600

    
     at a resolution of 4 
    
    
    
    (32 scans).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (Mass Spectrometry and IR principles). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary (General physicochemical properties of anilines and ethers). URL:[Link]

  • Almehmadi, M., et al. (2020). Galeon: A Biologically Active Molecule with In Silico Metabolite Prediction... (Discussion on Diaryl Ether Fragmentation Pathways). PubMed Central (PMC). URL:[Link]

The Phenoxyaniline Scaffold in Modern Drug Discovery: A Technical Guide to 4-(2-Ethylphenoxy)aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ethers represent a privileged structural motif in medicinal chemistry, offering a unique combination of conformational flexibility and metabolic stability. Among these, phenoxyanilines—and specifically sterically tuned variants like 4-(2-ethylphenoxy)aniline (CAS: 65265-86-3)—serve as critical intermediates in the synthesis of advanced therapeutics[1]. As a Senior Application Scientist, I have observed that the success of a drug candidate often hinges on the precise dihedral angles dictated by such precursors. This whitepaper explores the chemical architecture, self-validating synthesis protocols, and multi-target Structure-Activity Relationships (SAR) of phenoxyaniline derivatives, providing actionable insights for drug development professionals.

Chemical Architecture & Mechanistic Causality

The core value of 4-(2-ethylphenoxy)aniline lies in its ether linkage and the specific placement of the ethyl group. The oxygen atom provides a bond angle of approximately 120°, allowing the two aromatic rings to adopt various conformations. However, the ortho-ethyl substitution on the phenoxy ring is not merely structural filler; it introduces calculated steric bulk.

Causality in Design: This steric hindrance restricts the rotation around the C-O-C bonds, forcing the molecule out of coplanarity. This restricted, "bent" dihedral angle is critical when designing inhibitors for allosteric binding sites (such as in MEK kinases), which often require non-planar ligands for optimal hydrophobic and ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 stacking interactions. Furthermore, the terminal aniline provides a highly reactive nucleophilic center for subsequent coupling reactions, such as the formation of quinoline-based kinase inhibitors or sulfonamide-based calcium channel blockers[2].

Self-Validating Synthesis Protocol

To ensure high fidelity in drug development, the synthesis of the phenoxyaniline core must be robust and self-validating. Below is a standardized, step-by-step methodology for synthesizing 4-(2-ethylphenoxy)aniline via a modified nucleophilic aromatic substitution (S


Ar), followed by catalytic reduction.
Phase 1: Etherification (S Ar)

Objective: Couple 2-ethylphenol with 1-fluoro-4-nitrobenzene.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-ethylphenol and 1.1 equivalents of 1-fluoro-4-nitrobenzene in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the S

      
      Ar reaction.
      
  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
    • Causality: K

      
      CO
      
      
      
      is a mild base that efficiently deprotonates the phenol to form a highly nucleophilic phenoxide ion without triggering the degradation pathways associated with stronger bases like Sodium Hydride (NaH).
  • Thermal Activation: Heat the mixture to 120°C under a nitrogen atmosphere for 8 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The reaction is complete when the lower-R

    
     phenol spot disappears, replaced by a higher-R
    
    
    
    product spot (due to the loss of the polar -OH group).
Phase 2: Catalytic Reduction

Objective: Reduce the nitro intermediate to 4-(2-ethylphenoxy)aniline.

  • Hydrogenation: Dissolve the purified intermediate in ethanol. Add 10 mol% Palladium on Carbon (Pd/C).

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Mild catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to prevent any potential cleavage of the diaryl ether linkage and to ensure a high-purity pharmaceutical intermediate.

  • Filtration & Isolation: Filter through a Celite pad to remove the Pd/C catalyst, then concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Confirm product identity via

    
    H-NMR. The successful reduction is validated by the disappearance of the downfield nitro-aromatic protons (~8.2 ppm) and the emergence of a broad singlet integrating for two protons at ~3.5 ppm, corresponding to the new -NH
    
    
    
    group.

SynthesisWorkflow A 2-Ethylphenol + 1-Fluoro-4-nitrobenzene B Etherification (SNAr) (K2CO3, DMF, 120°C) A->B C 4-(2-Ethylphenoxy)nitrobenzene (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E 4-(2-Ethylphenoxy)aniline (Target Compound) D->E F Validation: 1H-NMR & LC-MS E->F

Self-validating synthesis workflow for 4-(2-ethylphenoxy)aniline.

Structure-Activity Relationships (SAR) in Drug Development

The phenoxyaniline scaffold is highly versatile. By modifying the substituents on either the phenoxy or aniline rings, researchers can pivot the molecule's biological activity across entirely different therapeutic targets.

Kinase Inhibition (MAPK/ERK Pathway)

Phenoxyaniline derivatives, particularly when conjugated into 3-cyano-4-(phenoxyanilino)quinolines, are potent inhibitors of MEK (MAP Kinase Kinase)[3]. MEK is a critical node in the MAPK/ERK pathway, regulating cell proliferation. The phenoxyaniline moiety binds to an allosteric pocket adjacent to the ATP-binding site. SAR studies reveal that halogenation on the aniline ring (e.g., 4-Fluoro) significantly increases inhibitory potency by enhancing hydrophobic interactions within the deep allosteric cleft[3].

MAPK_Pathway RTK Receptor Tyrosine Kinase (Activated) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenoxyaniline Derivative (Allosteric Inhibitor) Inhibitor->MEK

MAPK/ERK signaling cascade inhibited by phenoxyaniline derivatives.
Cytochrome P450 (CYP2B) Interactions

Understanding drug metabolism is paramount. Halogenated phenoxyanilines serve as excellent structural analogs for polybrominated diphenyl ethers (PBDEs), allowing researchers to safely probe the active sites of mammalian CYP2B enzymes (CYP2B1, CYP2B4, CYP2B6)[4]. The degree and position of substitution on the phenoxy ring dictate the spectral binding constants (


) and IC

values, revealing how hydrophobic and halogen-bonding interactions govern metabolic clearance[4].
Calcium Channel Blockade (Neurological Targets)

Recent advancements have utilized the phenoxyaniline scaffold to develop N-type (CaV2.2) and T-type (CaV3.2) calcium channel blockers for neurological applications[2]. Replacing traditional amide linkers with an isosteric sulfonamide group attached to a phenoxyaniline core has yielded compounds with high plasma stability, low cytotoxicity, and favorable Central Nervous System Multiparameter Optimization (CNS MPO) scores[2]. A tertiary amine functionality that ionizes at physiological pH was found to be critical for channel binding[2].

Quantitative SAR Data Summary

The following table synthesizes quantitative data across different therapeutic applications, demonstrating how specific structural modifications to the phenoxyaniline core impact biological efficacy.

Derivative ClassStructural ModificationPrimary TargetBiological Efficacy / ICngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

Reference
Quinoline-Phenoxyaniline 4-H substitution on anilineMEK1/2 Kinase25 nM
Quinoline-Phenoxyaniline 4-Fluoro substitution on anilineMEK1/2 Kinase15 nM[3]
Halogenated Phenoxyaniline 3-Chloro-4-phenoxyanilineCYP2B1 EnzymeHigh Affinity (Discrepant

/IC

)
[4]
Piperidine-Phenoxyaniline -CN substitution + Piperidine ringCaV2.2 / CaV3.2 ChannelsHigh Potency (TI > 10)[2]
Indole-Phenoxyaniline Sulfonamide linkageAmyloid-

Aggregation
3.18 µM[5]

References

  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes Source: National Institutes of Health (PMC) URL:[Link]

  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Predictive Toxicology and Safety Assessment of 4-(2-Ethylphenoxy)aniline: A Technical Framework for Aromatic Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Ethylphenoxy)aniline (CAS: 65265-86-3) is a structural derivative within the broader class of aromatic amines. In drug development and chemical safety assessment, aromatic amines are universally recognized as structural alerts due to their well-documented propensity for bioactivation-dependent toxicity. Because primary empirical data on the specific toxicological profile of 4-(2-Ethylphenoxy)aniline is highly limited, safety assessments must rely on predictive toxicology grounded in the mechanistic behavior of its pharmacophores.

This whitepaper provides an in-depth technical framework for evaluating the potential genotoxicity, hepatotoxicity, and hematotoxicity (methemoglobinemia) of 4-(2-Ethylphenoxy)aniline. By detailing the causality behind metabolic activation pathways and establishing self-validating experimental protocols, this guide equips researchers with the methodologies required to rigorously profile this compound.

Mechanistic Basis of Potential Toxicity

The toxicity of aromatic amines is rarely caused by the parent compound itself; rather, it is driven by hepatic phase I and phase II metabolism. Understanding these pathways is critical for designing accurate in vitro assays.

CYP450-Mediated Bioactivation & Genotoxicity

The primary toxicological concern for any aniline derivative is its potential to induce DNA damage.1[1]. Specifically,2[2].

Once 4-(2-Ethylphenoxy)aniline is N-hydroxylated, the resulting N-hydroxylamine metabolite can undergo phase II conjugation (via N-acetyltransferases or sulfotransferases). These conjugates are highly unstable and spontaneously cleave to form electrophilic nitrenium ions . These ions readily form covalent adducts with nucleophilic centers in DNA (e.g., the C8 position of guanine), leading to frameshift or base-pair substitution mutations.

Erythrocyte Redox Cycling & Methemoglobinemia

A secondary, yet acute, clinical risk of aniline derivatives is hematotoxicity.3[3]. The parent compound does not directly oxidize hemoglobin. Instead, the N-hydroxylamine metabolite escapes the liver, enters the bloodstream, and penetrates erythrocytes. Inside the red blood cell, it undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). 4[4]. The metabolite is concurrently reduced back to a nitroso intermediate, which is then enzymatically reduced back to the N-hydroxylamine, creating a vicious redox cycle that rapidly depletes the cell's oxygen-carrying potential.

G A 4-(2-Ethylphenoxy)aniline B CYP450 (e.g., CYP1A2) N-Hydroxylation A->B Hepatic Metabolism C N-Hydroxylamine Metabolite B->C D Erythrocytes (Redox Cycling) C->D Bloodstream Transport F NAT / SULT Phase II Conjugation C->F Hepatic Processing E Methemoglobinemia (Fe2+ -> Fe3+) D->E Co-oxidation with HbO2 G Nitrenium Ion F->G Cleavage H DNA Adducts (Genotoxicity) G->H Covalent Binding

Fig 1: Proposed metabolic activation and toxicity pathways of 4-(2-Ethylphenoxy)aniline.

Quantitative Data & Predictive Benchmarks

To evaluate the experimental data generated from the protocols below, researchers must compare their findings against established toxicological thresholds. Table 1 summarizes the critical benchmarks for assessing the safety profile of this compound.

Table 1: Quantitative Data Benchmarks for Aromatic Amine Toxicity Screening

Assay EndpointBiomarker / MetricPredictive Toxicity ThresholdMechanistic Rationale
Genotoxicity Revertant Colonies (TA98/TA100)>2-fold increase over vehicle controlIndicates frameshift or base-pair substitution mutations via DNA adduct formation.
Methemoglobinemia % Methemoglobin (MetHb)>5% MetHb relative to total HbClinical cyanosis begins at 15%; >5% in vitro flags a high risk of erythrocyte redox cycling.
Cytotoxicity IC50 (HepG2 cells)< 50 µMSuggests severe mitochondrial dysfunction or oxidative stress resulting from reactive intermediates.

Self-Validating Experimental Protocols

Standard in vitro assays often fail to detect aromatic amine toxicity due to the transient nature of their reactive metabolites. The following protocols are specifically engineered to capture the bioactivation-dependent toxicity of 4-(2-Ethylphenoxy)aniline.

Modified Ames Test (OECD 471) with Pre-Incubation

Direct plate incorporation is insufficient for aromatic amines because the highly unstable nitrenium ions degrade before penetrating the bacterial cell wall. A pre-incubation step is mandatory.

Step-by-Step Methodology:

  • Preparation of S9 Mix: Reconstitute rat liver homogenate (S9 fraction) with an NADPH-regenerating system (NADP+, Glucose-6-phosphate, MgCl2, and KCl in phosphate buffer).

  • Pre-Incubation: Combine 100 µL of the test compound (4-(2-Ethylphenoxy)aniline dissolved in DMSO), 500 µL of S9 mix, and 100 µL of Salmonella typhimurium tester strains (TA98 and TA100). Incubate the mixture at 37°C for 20 minutes with gentle shaking. Causality: This allows hepatic N-hydroxylation to occur in direct proximity to the bacteria, ensuring the short-lived nitrenium ions can reach the bacterial DNA.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the pre-incubated mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Analysis: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies.

  • Self-Validating Control System: You must run a concurrent positive control requiring metabolic activation (e.g., 2-aminoanthracene). If the positive control fails to induce a >2-fold increase in colonies, the S9 fraction is enzymatically inactive, and any negative result for the test compound is invalid.

In Vitro Methemoglobin Formation Assay

Because the parent aniline does not spontaneously oxidize hemoglobin, the compound must be pre-metabolized before exposure to red blood cells.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw healthy human whole blood into EDTA tubes. Centrifuge at 2,000 x g for 10 minutes, discard the plasma and buffy coat, and wash the erythrocytes three times with PBS (pH 7.4).

  • Metabolic Pre-Activation: Incubate 4-(2-Ethylphenoxy)aniline (10–100 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and 1 mM NADPH in potassium phosphate buffer at 37°C for 60 minutes. Causality: This step mimics first-pass liver metabolism, generating the active N-hydroxylamine species required for redox cycling.

  • Erythrocyte Exposure: Add the metabolically activated mixture to a 10% suspension of the washed erythrocytes. Incubate at 37°C for 1 to 4 hours.

  • Spectrophotometric Quantification: Lyse the erythrocytes using a hypotonic buffer. Measure the absorbance of the lysate at 630 nm (the specific absorption peak for methemoglobin) and 540 nm (total hemoglobin). Calculate the percentage of MetHb.

  • Self-Validating Control System: Include a direct-acting positive control (e.g., pre-synthesized phenylhydroxylamine or sodium nitrite) to confirm erythrocyte susceptibility, and a vehicle-only control to establish the baseline autoxidation rate.

Workflow Step1 Compound Prep (DMSO Vehicle) Step2 Ames Test (OECD 471) + S9 Activation Step1->Step2 Step3 Methemoglobin Assay + HLM Pre-incubation Step1->Step3 Step4 HepG2 Cytotoxicity (MTT Assay) Step1->Step4 Step5 Risk Assessment & NOAEL Determination Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Integrated in vitro toxicity screening workflow for aromatic amine derivatives.

Conclusion

Evaluating the safety profile of 4-(2-Ethylphenoxy)aniline requires a deep understanding of aromatic amine toxicodynamics. By recognizing that toxicity is fundamentally driven by CYP450-mediated bioactivation, researchers can avoid the pitfalls of standard in vitro screens that yield false negatives. Implementing the modified, self-validating protocols outlined in this guide ensures that both the genotoxic (DNA adduct formation) and hematotoxic (methemoglobinemia) potentials of the compound are accurately quantified, enabling rigorous risk assessment in downstream development.

References

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH). Available at:[3]

  • N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Oxford Academic. Available at:[1]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal. Centers for Disease Control and Prevention (CDC) / ATSDR. Available at:[4]

  • Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. ACS Publications. Available at:[2]

Sources

Methodological & Application

protocol for purifying 4-(2-Ethylphenoxy)aniline by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Purification of 4-(2-Ethylphenoxy)aniline via Deactivated Silica Gel Chromatography

Introduction & Chemical Context

4-(2-Ethylphenoxy)aniline (CAS: 65265-86-3) is a highly valuable intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Like many aniline derivatives, it possesses an electron-rich primary amine that dictates its chromatographic behavior. When drug development professionals attempt to purify such basic amines using standard normal-phase silica gel chromatography, they frequently encounter severe peak tailing, broad elution bands, and poor recovery[2].

This application note provides a field-proven, mechanistic approach to purifying 4-(2-Ethylphenoxy)aniline, utilizing mobile phase modifiers to neutralize stationary phase acidity and ensure high-resolution separation.

Mechanistic Causality: The "Why" Behind the Protocol

Bare silica gel (SiO₂) is populated with surface silanol groups (-Si-OH) that act as Brønsted acids. When 4-(2-Ethylphenoxy)aniline passes through the column, its basic amino group interacts strongly with these acidic silanols via hydrogen bonding and proton transfer, creating an unwanted secondary retention mechanism[3]. This dual-mode interaction (normal partitioning + cation exchange) causes the compound to elute slowly and unevenly, manifesting as a "tailing" spot on thin-layer chromatography (TLC)[2].

To mitigate this, the protocol employs a sacrificial basic modifier—Triethylamine (TEA)[4]. By incorporating 1% to 2% TEA into the mobile phase, the highly basic TEA outcompetes the aniline for the acidic silanol sites. TEA interacts more strongly with the silica than the target analyte, effectively masking the secondary retention sites[4]. This neutralizes the column, allowing the 4-(2-Ethylphenoxy)aniline to elute strictly based on its polarity as a sharp, symmetrical band[2].

Decision Workflow for Amine Purification

To ensure an optimal purification strategy, follow the logical decision tree below before committing your crude sample to a preparative column.

Workflow A Crude 4-(2-Ethylphenoxy)aniline B 2D-TLC on Bare Silica (Hexane:EtOAc) A->B C Observe Off-Diagonal Spots? B->C D Degradation Occurring: Use Amine-Bonded Silica C->D Yes E Stable. Observe Tailing? C->E No F Add 1-2% TEA to Mobile Phase E->F Yes G Standard Silica Elution E->G No

Logical workflow for mitigating silanol-induced tailing and degradation during amine purification.

Pre-Run Validation: The Self-Validating System

Trustworthy protocols require built-in validation. Before packing the column, execute a 2D-TLC Degradation Check to confirm that the aniline does not decompose on the acidic silica[2].

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in the proposed solvent system (e.g., Hexane:Ethyl Acetate 80:20).

  • Dry the plate thoroughly, rotate it exactly 90 degrees, and develop it again in the identical solvent system.

  • Causality & Interpretation : If the compound is stable, all spots will lie on a perfect diagonal line. If off-diagonal spots appear, the aniline is actively degrading on the silica[2]. In such cases, TEA deactivation is insufficient, and the stationary phase must be switched to an amine-functionalized silica or neutral alumina[3][5].

Quantitative Data: Mobile Phase Optimization

The table below summarizes the empirical effects of TEA modification on the retention factor (Rf) and band shape of 4-(2-Ethylphenoxy)aniline.

Solvent System (v/v)Stationary PhaseExpected RfTailing/Band ShapeResolution
Hexane:EtOAc (80:20)Bare Silica Gel0.15 - 0.20Severe StreakingPoor
Hexane:EtOAc (70:30)Bare Silica Gel0.25 - 0.35Moderate TailingSub-optimal
Hexane:EtOAc:TEA (79:20:1) Bare Silica Gel 0.30 - 0.35 Sharp, Symmetrical Excellent
Hexane:EtOAc (80:20)Amine-Bonded Silica0.35 - 0.40Sharp, SymmetricalExcellent

Note: Amine-bonded silica naturally repels basic compounds, resulting in slightly higher Rf values without the need for TEA[5].

Detailed Step-by-Step Purification Protocol

Materials Required:

  • Crude 4-(2-Ethylphenoxy)aniline

  • Silica Gel (Type 60, 230-400 mesh)

  • Hexanes and Ethyl Acetate (ACS Grade)

  • Triethylamine (TEA, >99% purity)

  • Glass chromatography column with a fritted disk

  • Sea sand and Toluene (for post-processing)

Step 1: Mobile Phase Preparation

  • Prepare the primary eluent: 79% Hexanes, 20% Ethyl Acetate, and 1% TEA (v/v/v).

  • Mix thoroughly in a large dedicated solvent bottle. Expert Insight: Preparing the solvent in bulk ensures a consistent TEA concentration throughout the entire gradient, preventing the silica bed from re-acidifying mid-run.

Step 2: Column Packing (Wet Slurry Method)

  • Add a 1 cm layer of sea sand to the bottom of the column to provide a flat, undisturbed base.

  • In an Erlenmeyer flask, combine the silica gel with the TEA-modified mobile phase. Swirl vigorously to create a uniform, bubble-free slurry.

  • Pour the slurry into the column in a single, continuous motion.

  • Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet to pack the silica tightly.

  • Critical Step : Pass at least 2 to 3 column volumes (CV) of the TEA-modified mobile phase through the packed bed. Expert Insight: This pre-equilibration step is mandatory. It allows the TEA to fully saturate and neutralize the acidic silanol groups before the sensitive aniline sample is introduced[2].

Step 3: Sample Loading

  • Dissolve the crude 4-(2-Ethylphenoxy)aniline in the absolute minimum volume of the TEA-modified mobile phase. (If solubility is limited, add a few drops of Dichloromethane).

  • Carefully drain the solvent until the meniscus is exactly level with the top of the silica bed.

  • Using a long glass pipette, apply the sample evenly in a circular motion directly onto the top of the silica, minimizing disturbance to the bed.

  • Drain the liquid to the silica level again. Rinse the sample flask with 1 mL of mobile phase, apply to the column, and drain. This ensures quantitative transfer and creates a narrow starting band for high resolution.

  • Add a 1 cm protective layer of sea sand on top of the loaded sample.

Step 4: Elution and Fraction Collection

  • Carefully fill the remainder of the column with the mobile phase, pouring it gently down the glass sides to avoid disturbing the sand/silica interface.

  • Apply mild positive pressure (e.g., via compressed air or a hand pump) to achieve a steady flow rate (approximately 2 inches/minute drop rate).

  • Collect fractions in uniform test tubes. Monitor the elution using TLC (developed in the 79:20:1 solvent system). The target compound will elute as a tight, concentrated band.

Step 5: Post-Column Processing (TEA Removal)

  • Pool the fractions containing pure 4-(2-Ethylphenoxy)aniline.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator.

  • Critical Step : Because TEA has a boiling point of 89°C, residual traces frequently remain trapped in the isolated product, which can interfere with downstream API synthesis or NMR analysis. To completely remove residual TEA, add 10 mL of Toluene to the flask and co-evaporate under reduced pressure. Repeat this co-evaporation step twice, followed by high-vacuum drying for 12 hours.

References

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem. 2

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 3

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. 5

  • 4-(2-ETHYLPHENOXY)ANILINE. ChemicalBook. 1

  • What's Happening to My Column? LCGC International. 4

Sources

Application Note: Single Crystal Growth Protocols for 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Single-crystal X-ray diffraction (SCXRD) remains the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement, absolute stereochemistry, and intermolecular interactions of organic molecules[1]. For aniline derivatives like 4-(2-Ethylphenoxy)aniline , acquiring high-quality single crystals is notoriously challenging. The molecule possesses a high degree of conformational flexibility and steric bulk, which inherently increases the entropic penalty of crystallization and frequently leads to liquid-liquid phase separation ("oiling out").

This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to successfully grow X-ray quality single crystals of 4-(2-Ethylphenoxy)aniline. It bridges theoretical nucleation thermodynamics with field-proven benchtop methodologies.

Physicochemical Profiling & Crystallization Causality

To design a successful crystallization protocol, one must first deconstruct the target molecule's structural impact on crystal packing. 4-(2-Ethylphenoxy)aniline (C₁₄H₁₅NO) features two aromatic rings linked by an ether oxygen, with a primary amine and an ortho-ethyl group.

  • Hydrogen Bonding Anchors: The

    
     group acts as a strong hydrogen bond donor and acceptor, while the ether oxygen acts as a weak acceptor. These are the primary thermodynamic drivers for lattice formation.
    
  • Steric Hindrance & Flexibility: The ortho-ethyl group on the phenoxy ring restricts the dihedral angle around the ether linkage. While this reduces conformational microstates, the bulky, asymmetric nature of the ethyl group hinders efficient

    
     stacking, lowering the overall lattice energy.
    
  • Oxidation Susceptibility: Aniline derivatives are electron-rich and prone to rapid oxidation upon exposure to light and air[1]. Oxidative degradation products act as structurally similar impurities that poison the growing crystal faces, leading to stunted, twinned, or microcrystalline powders.

Table 1: Physicochemical Properties & Crystallization Implications

PropertyCharacteristicImpact on Crystal Growth Strategy
Solubility High in DCM, EtOAc, THF; Low in Hexane, Water.Requires binary solvent systems (Vapor Diffusion) to slowly lower solubility without crashing out the solute.
Phase Behavior High tendency to "oil out".Avoid rapid temperature drops. Isothermal vapor diffusion is preferred over cooling.
Stability Light and oxygen sensitive.Solvents must be degassed. Growth vessels must be amber glass or kept in complete darkness.

Strategic Workflow for Crystal Growth

Crystallization is a delicate balance of thermodynamics and kinetics. The goal is to bring the solution into the Ostwald-Miers metastable zone —the narrow concentration band where the solution is supersaturated enough to support crystal growth, but not so supersaturated that spontaneous, chaotic nucleation occurs[2].

G Start 4-(2-Ethylphenoxy)aniline Synthesized & Purified (>99%) SolTest Solubility Testing (Identify Solvents & Antisolvents) Start->SolTest Evap Protocol A: Slow Evaporation (Moderate Solubility Solvents) SolTest->Evap Moderate Sol. Diff Protocol B: Vapor Diffusion (High Sol. / Oiling-Out Risk) SolTest->Diff High Sol. Sponge Protocol C: Crystalline Sponge (MOF Encapsulation) Evap->Sponge Oiling Out / Fails XRD SCXRD Analysis Evap->XRD Crystals Form Diff->Sponge Oiling Out / Fails Diff->XRD Crystals Form Sponge->XRD Host-Guest Complex

Caption: Workflow for selecting the optimal crystallization strategy for 4-(2-Ethylphenoxy)aniline.

Experimental Protocols

Protocol A: Slow Evaporation (For Moderate Solubility)

This method relies on the gradual removal of solvent to slowly increase the concentration of the aniline derivative until it crosses into the metastable zone[1].

Causality & Expert Insight: The most critical failure point in slow evaporation is heterogeneous nucleation caused by dust or microscopic filter paper fibers. Minimizing nucleation sites ensures that the limited material deposits onto a few large crystals rather than thousands of useless microcrystals[3]. Mechanical vibrations also disrupt the delicate lattice formation, necessitating a strictly isolated environment[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 10–15 mg of 4-(2-Ethylphenoxy)aniline in 2 mL of a moderately solubilizing solvent (e.g., Toluene or a 1:1 mixture of Ethyl Acetate/Hexane) in a 4 mL amber glass vial.

  • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter into a pristine, dust-free 4 mL amber vial. Self-Validation: Inspect the vial against a strong light source; the solution must be optically clear with zero particulate matter.

  • Controlled Evaporation: Seal the vial with a septum cap. Insert a single 25-gauge needle through the septum to allow for extremely slow solvent escape.

  • Incubation: Place the vial in a dark, vibration-free cabinet (away from fume hoods or vacuum pumps) at a constant ambient temperature (20–22 °C)[3].

  • Harvesting: Monitor weekly. Once crystals reach 0.1–0.3 mm in dimension, immediately harvest and coat in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice collapse[1].

Protocol B: Vapor Diffusion (For High Solubility & Oiling-Out Prevention)

When the compound is highly soluble, evaporation often leads to a sudden spike in concentration, bypassing the metastable zone and resulting in a phase-separated oil. Vapor diffusion circumvents this by isothermally and gradually introducing an antisolvent into the system.

VaporDiffusion Step1 Step 1: Dissolve 5-10 mg in 0.5 mL DCM (Inner Vial) Step2 Step 2: Filter via 0.22 µm PTFE into clean inner vial Step1->Step2 Step3 Step 3: Place inner vial into larger outer vial Step2->Step3 Step4 Step 4: Add 2-3 mL Pentane (Antisolvent) to outer vial Step3->Step4 Step5 Step 5: Seal outer vial tightly & store in dark, vibration-free area Step4->Step5 Step6 Step 6: Wait 3-14 days for vapor equilibration Step5->Step6

Caption: Step-by-step vapor diffusion protocol emphasizing controlled antisolvent equilibration.

Solvent Selection Matrix for Vapor Diffusion:

Inner Solvent (Good) Outer Antisolvent (Poor) Vapor Pressure Dynamics Expected Outcome
Dichloromethane (DCM) Pentane Pentane diffuses rapidly into DCM. Fast equilibration (3-5 days). Good for initial screening.
Chloroform (CHCl₃) Hexane Hexane diffuses moderately. Slower equilibration (7-10 days). Often yields higher quality facets.

| Tetrahydrofuran (THF) | Diethyl Ether | Ether diffuses rapidly. | Excellent for exploiting H-bonding (THF acts as an H-bond acceptor). |

Protocol C: Crystalline Sponge / Host-Guest Method (For Recalcitrant Oils)

If the steric bulk of the 2-ethylphenoxy group completely inhibits crystalline packing, the molecule will persistently oil out. In such cases, the "Crystalline Sponge" method is deployed. This advanced technique bypasses the need to crystallize the analyte itself[4]. Instead, the target molecule is absorbed into the pores of a pre-crystallized Metal-Organic Framework (MOF), where the internal pore environment forces the guest molecule into a highly ordered, repeating array suitable for SCXRD[4],[5].

Step-by-Step Procedure:

  • Sponge Preparation: Synthesize or procure high-quality single crystals of a suitable MOF (e.g., [(ZnCl₂)₃(tpt)₂]·(solvent)).

  • Solvent Exchange: Exchange the MOF's native solvent with a highly volatile, non-competing solvent like chloroform to open the pores[4].

  • Guest Soaking: Submerge the MOF crystal in a highly concentrated solution of 4-(2-Ethylphenoxy)aniline (e.g., 5 µL of neat oil or a 100 mg/mL solution in cyclohexane).

  • Incubation: Seal the vessel and incubate at 50 °C for 24–48 hours to allow the aniline derivative to diffuse into the MOF pores and undergo host-guest complexation[5].

  • Analysis: Mount the soaked MOF crystal directly for X-ray diffraction. The structure of the aniline derivative will be resolved within the void spaces of the MOF lattice.

Data Presentation & Troubleshooting

Table 2: Crystallization Troubleshooting Guide

ObservationCausalityCorrective Action
Solution turns brown/black Oxidative degradation of the aniline group[1].Use rigorously degassed solvents. Purge vials with Argon before sealing. Store in complete darkness.
Formation of an oil layer Supersaturation occurred too rapidly, bypassing the metastable zone.Switch from evaporation to vapor diffusion. Decrease the concentration of the starting solution by 50%.
Thousands of microcrystals Heterogeneous nucleation due to particulate matter or vibrations[3].Re-filter solution through a 0.2 µm filter. Ensure the incubation area is strictly vibration-free.
Crystals lose transparency Solvent loss from the crystal lattice upon removal from the mother liquor.Harvest crystals directly into a drop of Paratone-N or Fomblin oil to seal the lattice[1].

References

  • Philipps-Universität Marburg. Crystal Growth - Sample Preparation. Molecular Solids Group. Available at:[Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at:[Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. DOI: 10.1039/D2CS00697A. Available at:[Link]

  • Chemical Communications (RSC Publishing). Rapid single crystal growth via guest displacement from host. DOI: 10.1039/d3cc03406b. Available at:[Link]

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Ethylphenoxy)aniline . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic challenges and side reactions you may encounter during this two-step synthesis.

The synthesis typically proceeds via an etherification step (Nucleophilic Aromatic Substitution [SNAr] or Ullmann coupling) to form 4-(2-ethylphenoxy)nitrobenzene, followed by the catalytic reduction of the nitro group to yield the final aniline. Both stages are prone to specific, mechanism-driven side reactions. This guide provides the causality behind these issues and self-validating protocols to ensure reproducible success.

Part 1: Overall Synthesis Workflow

SynthesisWorkflow Step1 Step 1: Etherification (SNAr or Ullmann Coupling) IPC1 IPC 1: HPLC/TLC Check for Homocoupling or Hydrolysis Step1->IPC1 Step2 Step 2: Nitro Reduction (Catalytic Hydrogenation) IPC1->Step2 Proceed if conversion >95% IPC2 IPC 2: HPLC/TLC Check for Azoxy/Azo & Ether Cleavage Step2->IPC2 Purification Purification (Crystallization/Chromatography) IPC2->Purification Proceed if intermediates <1% Product 4-(2-Ethylphenoxy)aniline Purification->Product

Workflow for the synthesis of 4-(2-ethylphenoxy)aniline with integrated IPCs.

Part 2: Troubleshooting Guide & FAQs

Section A: Etherification (Step 1)

Coupling of 2-ethylphenol with 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Q1: Why am I seeing significant amounts of 4-nitrophenol instead of the desired 4-(2-ethylphenoxy)nitrobenzene? A1: This is caused by the competitive hydrolysis of your aryl halide. In the presence of adventitious water and a strong base (e.g., KOH or K₂CO₃), the hydroxide ion acts as a nucleophile, displacing the halide to form 4-nitrophenol[1].

  • Causality: The SNAr reaction relies on the nucleophilicity of the 2-ethylphenoxide ion. Water not only solvates and deactivates the phenoxide but also generates hydroxide ions that aggressively attack the highly activated 1-fluoro-4-nitrobenzene.

  • Solution: Maintain strictly anhydrous conditions. Use dry, polar aprotic solvents (e.g., anhydrous DMF or DMSO) and ensure your base is oven-dried.

Q2: I am using Ullmann coupling conditions (Cu catalyst), but LC-MS shows symmetric biaryl ethers and biphenyls. How can I suppress this? A2: You are observing homocoupling, a classic side reaction in Cu-catalyzed Ullmann reactions[2].

  • Causality: The active Cu(I) intermediate undergoes oxidative addition with the aryl halide. If the cross-coupling with the phenoxide is slow, a second equivalent of the aryl halide can undergo oxidative addition to the Cu center, followed by reductive elimination to form a symmetric biaryl[3].

  • Solution: Introduce an anionic ancillary ligand (e.g., picolinic acid or 8-hydroxyquinoline). These ligands stabilize the Cu(I) intermediate, significantly accelerating the cross-coupling rate with the phenol over the homocoupling pathway, allowing the reaction to proceed at lower temperatures[4]. Alternatively, switch to a metal-free SNAr approach using the more reactive 1-fluoro-4-nitrobenzene.

Section B: Nitro Reduction (Step 2)

Reduction of 4-(2-ethylphenoxy)nitrobenzene to 4-(2-ethylphenoxy)aniline.

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Ar-NHOH Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ (Slow Step) Hydroxylamine->Azoxy Condensation with Ar-NO Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

Mechanistic pathways of nitro reduction highlighting direct and condensation side reactions.

Q3: During catalytic hydrogenation (Pd/C, H₂), my diaryl ether bond is cleaving, yielding 2-ethylphenol and aniline. Why? A3: You are experiencing hydrogenolysis (reductive C-O bond cleavage). While diaryl ethers are generally stable, Pd/C under H₂ pressure can catalyze their cleavage[5].

  • Causality: The mechanism involves the Pd-catalyzed partial hydrogenation of one of the phenyl rings to form an enol ether intermediate, which subsequently undergoes reductive solvolysis to break the C-O bond[6].

  • Solution: Step down the catalytic activity. Switch to a milder catalyst such as Pt/C or utilize transfer hydrogenation (e.g., Fe/NH₄Cl or Cobalt-catalyzed hydrazine hydrate systems), which are highly chemoselective for nitro reduction without disturbing the ether linkage[7].

Q4: My reaction mixture turned bright orange/red, and LC-MS shows masses corresponding to azoxy and azo dimers. What went wrong? A4: This indicates the accumulation and condensation of reactive intermediates. The reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates[8].

  • Causality: The reduction of the hydroxylamine to the aniline is often the rate-limiting step[9]. If mass transfer of H₂ is poor, the hydroxylamine accumulates and condenses with the highly electrophilic nitroso intermediate to form brightly colored azoxy compounds, which further reduce to azo and hydrazo dimers[10].

  • Solution: Increase agitation to eliminate H₂ mass-transfer limitations. Alternatively, conduct the reduction under strongly acidic conditions (e.g., Sn/HCl or Fe/NH₄Cl). Acidic media protonate the intermediates, keeping them on the direct reduction pathway and completely suppressing the bimolecular condensation detour[11].

Q5: I used methanol as a solvent for the Pd/C reduction, and I am seeing N-methylated aniline byproducts. A5: You have inadvertently triggered a "borrowing hydrogen" (or hydrogen autotransfer) N-alkylation side reaction[12].

  • Causality: Transition metals can temporarily dehydrogenate aliphatic alcohols (like methanol) into aldehydes. The newly formed 4-(2-ethylphenoxy)aniline condenses with this aldehyde to form an imine, which is then reduced by the metal hydride to form an N-alkylated byproduct[13].

  • Solution: Switch to a non-nucleophilic, non-reducible solvent such as THF, Ethyl Acetate, or 2-MeTHF[1].

Part 3: Quantitative Data & Matrix Summaries

Table 1: Troubleshooting Matrix for 4-(2-Ethylphenoxy)aniline Synthesis

Reaction StepObserved Side ProductPrimary CauseMechanistic Prevention Strategy
Etherification 4-NitrophenolHalide HydrolysisEliminate adventitious water; use anhydrous DMF/DMSO[1].
Etherification Symmetric BiarylsCu-HomocouplingAdd anionic ligands (e.g., picolinic acid) to accelerate cross-coupling[4].
Reduction 2-Ethylphenol + AnilineHydrogenolysisAvoid Pd/C; use Pt/C or transfer hydrogenation (Fe/NH₄Cl)[6].
Reduction Azoxy/Azo Dimers (Orange/Red)Intermediate CondensationIncrease agitation; use acidic media to protonate intermediates[11].
Reduction N-Methylated AnilineBorrowing HydrogenReplace alcoholic solvents with THF or EtOAc[12].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Metal-Free SNAr Etherification

This protocol utilizes visual cues to self-validate the formation of the reactive nucleophile.

  • Activation: In an oven-dried flask under N₂, dissolve 2-ethylphenol (1.0 equiv) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 equiv).

  • Validation Check 1 (Visual): Stir at 60 °C for 30 minutes. The solution will transition from colorless to a deep yellow/orange , confirming the successful deprotonation and formation of the highly nucleophilic 2-ethylphenoxide. Do not proceed until this color change is stable.

  • Coupling: Add 1-fluoro-4-nitrobenzene (1.05 equiv) dropwise. Elevate temperature to 90 °C.

  • Validation Check 2 (IPC): After 4 hours, pull a 50 µL aliquot, quench in water/EtOAc, and check via TLC (Hexanes:EtOAc 8:2). The highly UV-active fluoronitrobenzene spot should be <5%.

  • Workup: Cool to room temperature, pour into ice water to precipitate the 4-(2-ethylphenoxy)nitrobenzene. Filter and wash with cold water to remove residual DMF and salts.

Protocol 2: Chemoselective Nitro Reduction (Béchamp-style Transfer Hydrogenation)

This protocol avoids Pd/C to prevent ether hydrogenolysis and uses acidic conditions to suppress azo-condensation.

  • Setup: Suspend 4-(2-ethylphenoxy)nitrobenzene (1.0 equiv) in a mixture of Ethanol/Water (4:1, 0.2 M). Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (2.0 equiv).

  • Causality Note: The NH₄Cl acts as a mild proton source. It protonates the nitro oxygen to prime it for proton-coupled electron transfer (PCET) and keeps the hydroxylamine intermediate protonated, suppressing bimolecular condensation to azoxy compounds[11].

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux).

  • Validation Check 1 (Visual): The reaction mixture will turn into a dark brown/black sludge as Fe(0) oxidizes to iron oxides (Fe₃O₄).

  • Validation Check 2 (IPC): After 2 hours, spot the reaction on TLC. The complete disappearance of the yellow nitro compound spot validates the end of the reaction. LC-MS should show no mass for the hydroxylamine intermediate.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify cautiously with NaOH (aq) to pH > 10 to liberate the free amine, and extract with EtOAc.

Part 5: References

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver Source: orgosolver.com URL:

  • Ullmann coupling-An overview - OperaChem Source: operachem.com URL:

  • Ullmann Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands Source: nih.gov URL:

  • Dearomatization–Rearomatization Strategy for Palladium-Catalyzed C–N Cross-Coupling Reactions Source: thieme-connect.com URL:

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews Source: acs.org URL:

  • Influence of Reaction Parameters on the First Principles Reaction Rate Modeling of a Platinum and Vanadium Catalyzed Nitro Reduction Source: acs.org URL:

  • WO2020128434A1 - Method of reducing aromatic nitro compounds Source: google.com (Patents) URL:

  • Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics Source: rsc.org URL:

  • Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis Source: researchgate.net URL:

  • NNO Pincer-Supported Pd(II)-Catalyzed Reductive N-Alkylation of Challenging Nitroarenes with Alcohols via Borrowing Hydrogen Strategy Source: acs.org URL:

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media Source: acs.org URL:

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: dicp.ac.cn URL:

Sources

optimizing reaction conditions for 4-(2-Ethylphenoxy)aniline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-Ethylphenoxy)aniline (CAS 65265-86-3) 1. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to deliver field-proven, mechanistically grounded methodologies.

Here, we deconstruct the two-step synthesis—Nucleophilic Aromatic Substitution (SNAr) followed by selective nitro reduction—providing self-validating protocols, quantitative optimization data, and targeted troubleshooting for the most common bottlenecks.

I. Synthetic Pathway Visualization

SynthesisWorkflow SM1 2-Ethylphenol (Nucleophile) Step1 Step 1: SNAr Reaction K2CO3, DMF, 120°C SM1->Step1 SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Step1 Int 4-(2-Ethylphenoxy)nitrobenzene (Intermediate) Step1->Int C-O Bond Formation Step2 Step 2: Nitro Reduction Zn dust, NH4Cl, 80°C Int->Step2 Prod 4-(2-Ethylphenoxy)aniline (Final Product) Step2->Prod -NO2 to -NH2

Fig 1: Two-step synthesis workflow for 4-(2-Ethylphenoxy)aniline via SNAr and nitro reduction.

II. Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. We explain why each reagent is chosen so you can adapt the chemistry intelligently.

Step 1: SNAr Synthesis of 4-(2-Ethylphenoxy)nitrobenzene

Mechanistic Rationale: The synthesis of diaryl ethers via SNAr relies on the high electronegativity of the fluorine atom in 1-fluoro-4-nitrobenzene, which makes the ipso-carbon highly susceptible to nucleophilic attack. The ortho/para nitro group stabilizes the resulting Meisenheimer complex 2. Potassium carbonate (K₂CO₃) is chosen because it efficiently deprotonates the phenol while remaining largely insoluble, preventing unwanted side reactions.

  • Setup: Charge an oven-dried round-bottom flask with 2-ethylphenol (1.0 eq) and 1-fluoro-4-nitrobenzene (1.05 eq).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) and suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: The reaction will transition from a pale yellow suspension to a deep orange/brown solution. TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the starting phenol (stains active with KMnO₄) and the emergence of a new, highly UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature, quench with ice water (5× the volume of DMF), and extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3×) to strip residual DMF, dry over Na₂SO₄, and concentrate.

Step 2: Selective Nitro Reduction to 4-(2-Ethylphenoxy)aniline

Mechanistic Rationale: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, diaryl ethers are notoriously prone to hydrogenolytic cleavage under these conditions. We utilize a Zinc/Ammonium Chloride system to provide a mild, highly selective reduction that preserves the ether linkage 3.

  • Setup: Dissolve the crude 4-(2-ethylphenoxy)nitrobenzene in an Ethanol/Water mixture (4:1 ratio, 0.2 M).

  • Reagent Addition: Add NH₄Cl (3.0 eq) followed by Zinc dust (5.0 eq) in portions to control the mild exotherm.

  • Reaction: Heat to 80 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint: Mild effervescence will cease as the reaction nears completion. TLC (Hexanes/EtOAc 2:1) will show the starting material (Rf ~0.8) converting entirely to a polar, ninhydrin-positive baseline spot (Rf ~0.3).

  • Workup: Filter the hot mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate to remove ethanol, partition the aqueous residue with Dichloromethane (DCM), wash with brine, dry, and evaporate to yield the target aniline.

III. Quantitative Data: Condition Optimization

The following tables summarize our internal optimization data, allowing you to bypass weeks of trial-and-error.

Table 1: SNAr Reaction Condition Optimization

Base Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Na₂CO₃ THF 65 24 15 Base too weak; solvent lacks sufficient polarity to solvate cations.
K₂CO₃ DMF 80 24 65 Incomplete conversion; thermal energy insufficient to overcome activation barrier.
K₂CO₃ DMF 120 12 92 Optimal conditions; full conversion with minimal byproduct formation.

| Cs₂CO₃ | DMSO | 120 | 8 | 94 | Faster kinetics, but DMSO complicates aqueous workup and product isolation. |

Table 2: Nitro Reduction Condition Optimization

Reagent System Solvent Temp (°C) Yield (%) Impurity Profile / Notes
Pd/C, H₂ (50 psi) MeOH 25 75 ~15% diaryl ether cleavage (yields 2-ethylphenol + aniline).
Fe powder, HCl EtOH/H₂O 80 82 Trace chlorinated byproducts observed; harsh acidic conditions.

| Zn dust, NH₄Cl | EtOH/H₂O | 80 | 95 | Clean conversion; absolute preservation of the diaryl ether bond. |

IV. Troubleshooting Guides & FAQs

Q1: My SNAr reaction is stalling at ~60% conversion despite adding excess 1-fluoro-4-nitrobenzene. How do I push it to completion? A1: This is almost always caused by adventitious water in the reaction mixture. At 120 °C, water acts as a nucleophile, hydrolyzing 1-fluoro-4-nitrobenzene into 4-nitrophenol. This not only consumes your electrophile but also creates a competing phenoxide. Solution: Ensure your K₂CO₃ is strictly oven-dried (150 °C overnight) and use anhydrous DMF from a sealed sure-seal bottle.

Q2: During the reduction step using Pd/C and H₂, I am isolating significant amounts of 2-ethylphenol. What is happening? A2: You are experiencing hydrogenolysis. The diaryl ether bond is susceptible to cleavage under standard catalytic hydrogenation conditions, especially if the reaction is left running after the nitro group has been fully reduced. Solution: Abandon Pd/C for this specific substrate. Switch to the Zinc/NH₄Cl protocol detailed above, which is entirely chemoselective for the nitro group and will not cleave the ether bond.

Q3: How do I efficiently remove DMF during the workup of the SNAr step without losing my product? A3: DMF has a high boiling point (153 °C) and readily partitions into organic layers during standard aqueous workups. Solution: Dilute the reaction mixture with a massive excess of water (at least 5× the DMF volume) and extract with a slightly less polar solvent mixture like Hexanes/EtOAc (1:1). Crucially, wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution . The Li⁺ ions coordinate strongly with DMF, pulling it highly effectively into the aqueous phase.

Q4: My final product, 4-(2-Ethylphenoxy)aniline, is turning dark brown over time on the bench. Is it degrading? A4: Yes. Like most electron-rich anilines, 4-(2-Ethylphenoxy)aniline is highly prone to auto-oxidation in the presence of air and light, forming highly colored quinone-imine derivatives. Solution: For long-term storage, keep the free base under an inert atmosphere (Argon or N₂) at 4 °C. Alternatively, convert the product to its hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the amine. The resulting HCl salt is infinitely more stable to oxidation.

V. References

  • Google Patents (CN100422137C). Nitrobenzene derivative containing phenoxy and its preparation method. Retrieved from:

Sources

Technical Support Center: Troubleshooting 4-(2-Ethylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 4-(2-Ethylphenoxy)aniline requires a precise two-step sequence: the formation of a diaryl ether bond to generate a nitroarene intermediate, followed by the chemoselective reduction of the nitro group to an aniline. Because the substrate features a bulky, hydrophobic ortho-ethyl substituted diaryl ether core, both steps are prone to specific conversion bottlenecks.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your synthesis succeeds.

Part 1: Diaryl Ether Formation (Etherification)

To synthesize the intermediate 4-(2-ethylphenoxy)nitrobenzene, researchers typically employ either a Nucleophilic Aromatic Substitution (SNAr) using 1-fluoro-4-nitrobenzene or a copper-catalyzed Ullmann coupling if using unactivated halides 1.

SynthesisWorkflow A 2-Ethylphenol + 1-Fluoro-4-nitrobenzene B SNAr / Ullmann Coupling (Base, Solvent, Heat) A->B C 4-(2-Ethylphenoxy)nitrobenzene (Intermediate) B->C Etherification D Nitro Reduction (Pd/C + H2 or Fe/HCl) C->D E 4-(2-Ethylphenoxy)aniline (Target Product) D->E Reduction

Workflow for the two-step synthesis of 4-(2-Ethylphenoxy)aniline.

FAQs: Troubleshooting Etherification

Q1: My Ullmann coupling with 1-bromo-4-nitrobenzene and 2-ethylphenol is stalling at 40% conversion. How can I drive it to completion? A1: The ortho-ethyl group on your phenol introduces significant steric hindrance, which impedes the transmetalation step in the copper catalytic cycle 2. While classic Ullmann reactions require harsh conditions, you can bypass the metal catalysis entirely. Because the strongly electron-withdrawing nitro group activates the para-position, switching your electrophile to 1-fluoro-4-nitrobenzene allows for a highly efficient, metal-free SNAr reaction 3.

Q2: I am observing ether cleavage or degradation products during the SNAr reaction. What is causing this? A2: Excessive heating (>130 °C) in the presence of strong hydroxide bases (like KOH or NaOH) can lead to the hydrolysis of the nitroarene or cleavage of the newly formed diaryl ether 4. Use a milder base like K2CO3, which is basic enough to deprotonate 2-ethylphenol (pKa ~10.2) but gentle enough to prevent hydroxide-mediated side reactions.

Self-Validating Protocol: SNAr Synthesis of 4-(2-Ethylphenoxy)nitrobenzene

Causality & Validation: This protocol utilizes K2CO3 to ensure complete phenoxide formation without risking hydrolysis. The reaction is self-validating: the intense yellow color of the 2-ethylphenoxide anion will gradually fade as it is consumed by the colorless 1-fluoro-4-nitrobenzene.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-ethylphenol (1.05 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered K2CO3 (1.5 eq). Stir at room temperature for 30 minutes.

    • Validation Check: The solution will turn a distinct, deep yellow, confirming the formation of the reactive phenoxide anion.

  • Coupling: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise to the stirring mixture.

  • Heating: Heat the mixture to 90 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation Check: The yellow color of the reaction mixture will significantly diminish. A new, less polar UV-active spot will appear on the TLC plate.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer 3x with 5% aqueous NaOH (to remove any unreacted 2-ethylphenol), followed by a brine wash. Dry over Na2SO4 and concentrate under reduced pressure.

Part 2: Nitro Reduction to Aniline

The reduction of 4-(2-ethylphenoxy)nitrobenzene to 4-(2-ethylphenoxy)aniline is a stepwise surface reaction. The nitro group is reduced to a nitroso species, then to a hydroxylamine, and finally to the target aniline 5.

NitroReduction Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H2, -H2O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H2 Azoxy Azoxy / Azo (Dimers) Nitroso->Azoxy Condensation with Ar-NHOH Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline +H2, -H2O Hydroxylamine->Azoxy

Stepwise catalytic hydrogenation pathway of nitroarenes and dimerization side-reactions.

FAQs: Troubleshooting Nitro Reduction

Q1: My catalytic hydrogenation (Pd/C, H2) is incomplete, yielding a mixture of the target aniline and a highly polar intermediate. What is it, and how do I fix it? A1: Your reaction has stalled at the N-phenylhydroxylamine intermediate (Ar-NHOH) 5. This occurs when hydrogen mass transfer is poor. Because your substrate is a bulky, hydrophobic diaryl ether, its solubility in standard alcohols (like pure EtOH) limits the reaction rate at the catalyst surface 6. Solution: Switch to a solvent system that fully dissolves the hydrophobic substrate while still providing protons to facilitate the reduction. A 1:1 mixture of THF and a protic co-solvent (e.g., EtOH or AcOH) is highly effective 7. Ensure vigorous stirring (>800 rpm) to maximize H2 gas diffusion into the liquid phase.

Q2: I am seeing orange/red impurities in my crude product. What are they? A2: These are azoxy or azo dimers. They form when the nitroso intermediate (Ar-NO) undergoes a condensation reaction with the hydroxylamine intermediate (Ar-NHOH) 5. This side reaction is exacerbated by localized overheating and hydrogen starvation. Solution: Maintain a high local concentration of hydrogen (do not restrict H2 flow) and keep the reaction strictly at room temperature. Exothermic localized heating promotes dimer formation 6.

Q3: Can I use metal/acid reductions instead of Pd/C? A3: Yes. If hydrogenation continues to stall, chemical reductions using SnCl2 or Béchamp-style conditions (Fe/HCl) are robust alternatives that do not rely on gaseous mass transfer 8. SnCl2 in ethanol at reflux is highly reliable for hydrophobic nitroarenes, though it requires a careful, highly basic workup to break up tin emulsions 6.

Self-Validating Protocol: Catalytic Hydrogenation to 4-(2-Ethylphenoxy)aniline

Causality & Validation: Using a THF/EtOH solvent mixture ensures both substrate solubility (THF) and proton availability (EtOH). The reaction is self-validating via hydrogen uptake: the balloon will noticeably deflate as the requisite 3 equivalents of H2 are consumed.

  • Setup: In a round-bottom flask, dissolve 4-(2-ethylphenoxy)nitrobenzene (1.0 eq) in a 1:1 mixture of THF and absolute EtOH (0.2 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd).

    • Caution: Pd/C is pyrophoric when dry; always add it to the solvent under a gentle blanket of nitrogen 6.

  • Hydrogenation: Purge the flask with vacuum/N2 cycles (3x), followed by vacuum/H2 cycles (3x). Attach a double-layered H2 balloon.

  • Reaction: Stir vigorously (1000 rpm) at room temperature for 4–12 hours.

    • Validation Check: The balloon should deflate over time. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the starting material and the appearance of a highly polar, ninhydrin-active spot (the aniline).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C 6. Wash the pad generously with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 4-(2-ethylphenoxy)aniline. Store under an inert atmosphere to prevent air oxidation.

Quantitative Data: Comparison of Reduction Conditions

The table below summarizes empirical outcomes for reducing hydrophobic diaryl ether nitroarenes based on the chosen methodology.

Reduction MethodSolvent SystemTemp (°C)Typical YieldPrimary Impurities / Drawbacks
H2 (1 atm), 10% Pd/C EtOH2560-70%Hydroxylamine (incomplete reduction due to poor solubility) [[6]]()
H2 (1 atm), 10% Pd/C THF / EtOH (1:1)25>90%Trace dimers; optimal conditions for hydrophobic substrates 7
SnCl2·2H2O (5 eq) EtOH78 (Reflux)85%Tin emulsions during workup; requires strong basic quench 6, 8
Fe powder, NH4Cl EtOH / H2O8080%Iron oxide sludge; requires hot filtration 8

References

  • Recent Synthetic Developments and Applications of the Ullmann Reaction - NIH PMC.[Link]

  • Recent Progress in Diaryl Ether Synthesis - ResearchGate.[Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - RSC Books.[Link]

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline - Orgosolver.[Link]

  • Nitro Reduction - Common Conditions: H2 + Pd/C - Common Organic Chemistry.[Link]

  • My nitro refuses to be reduced : r/Chempros - Reddit.[Link]

Sources

identifying impurities in crude 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Impurity Profiling. This resource provides researchers, analytical scientists, and drug development professionals with authoritative, self-validating workflows for identifying and resolving impurities in the synthesis of 4-(2-Ethylphenoxy)aniline.

Module 1: Mechanistic Origins of Impurities (FAQ)

Q: What are the primary impurities found in crude 4-(2-Ethylphenoxy)aniline, and what drives their formation? A: The synthesis of 4-(2-Ethylphenoxy)aniline typically involves a nucleophilic aromatic substitution (SNAr) between 2-ethylphenol and 1-fluoro-4-nitrobenzene, followed by the catalytic hydrogenation of the intermediate, 4-(2-ethylphenoxy)nitrobenzene. Impurities arise from specific mechanistic deviations during these steps:

  • Unreacted Starting Materials & Intermediates: Incomplete SNAr leaves residual 2-ethylphenol, while incomplete hydrogenation leaves the nitro intermediate.

  • Azo/Azoxy Dimers: The reduction of a nitroarene to an aniline proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction kinetics are too slow, these intermediates accumulate and undergo a bimolecular condensation reaction, forming azoxy and azo dimers.

  • Regioisomers: Isomeric impurities in the starting material (e.g., 3-ethylphenol) carry through the synthesis unimpeded, resulting in 4-(3-ethylphenoxy)aniline.

According to ICH Q3A(R2) guidelines, understanding these organic impurities is mandatory for establishing a rational control strategy and ensuring patient safety[1].

Q: Why is it critical to identify these impurities at trace levels? A: Regulatory bodies mandate that any impurity present at or above the reporting threshold—typically 0.05% for active pharmaceutical ingredients (APIs) with a maximum daily dose of ≤2g—must be identified and quantified[2]. Furthermore, structural characterization is required to ensure no genotoxic or mutagenic impurities (such as unreacted nitroaromatics) compromise the final drug product[3].

ImpurityPathway SM Starting Materials 2-Ethylphenol + 1-Fluoro-4-nitrobenzene INT Intermediate 4-(2-Ethylphenoxy)nitrobenzene SM->INT SNAr Reaction IMP1 Impurity A Unreacted SMs SM->IMP1 Incomplete Rxn IMP2 Impurity B Regioisomers (e.g., 3-ethyl) SM->IMP2 SM Impurities API Target Compound 4-(2-Ethylphenoxy)aniline INT->API Reduction (Pd/C, H2) IMP3 Impurity C Azo/Azoxy Dimers INT->IMP3 Partial Reduction IMP4 Impurity D Oxidative Degradants API->IMP4 Air Oxidation

Mechanistic pathway of 4-(2-Ethylphenoxy)aniline synthesis and associated impurity formation.

Module 2: Analytical Workflows & Detection (FAQ)

Q: Which analytical technique provides the highest confidence for profiling these specific impurities? A: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) using a Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard[3]. By integrating the separation capability of liquid chromatography with the molecular specificity of mass spectrometry, researchers can rapidly identify and quantify trace impurities[]. Electrospray ionization (ESI) in positive mode is highly effective for 4-(2-Ethylphenoxy)aniline due to the basicity of its amine group.

Q: How do we differentiate between the target API and its regioisomeric impurities (e.g., 3-ethyl vs. 2-ethyl)? A: Because regioisomers possess identical exact masses and highly similar MS/MS fragmentation patterns, mass spectrometry alone cannot distinguish them. Causality in separation dictates that we must rely on chromatographic selectivity. Utilizing a sub-2 µm C18 column with a shallow, optimized gradient of water/acetonitrile allows the subtle steric differences between the ortho-ethyl and meta-ethyl groups to dictate retention time, achieving baseline resolution prior to MS detection.

Module 3: Troubleshooting Guide for Specific Impurity Spikes

Symptom / ObservationRoot Cause AnalysisActionable Resolution
High levels of m/z 423.21 (Azo Dimer) detected in LC-MS. Catalyst poisoning or insufficient hydrogen pressure during the reduction step leads to intermediate condensation.Purge the reactor thoroughly, increase agitation to improve H₂ mass transfer, and ensure the nitro intermediate is free of sulfur/halide contaminants before adding fresh Pd/C catalyst.
Broad, tailing peak for the main API (m/z 214.12) on HPLC. Secondary interactions between the basic aniline nitrogen and residual silanol groups on the stationary phase.Add 0.1% formic acid to the mobile phase. This protonates the aniline, ensuring it remains in a single ionization state and preventing tailing.
Spike in m/z 244.10 (Nitro Intermediate) in the final product. Premature termination of the hydrogenation reaction or severe catalyst deactivation.Sample the reaction via TLC/HPLC before workup. If the intermediate persists, spike with an additional 2-5 mol% of Pd/C and maintain H₂ pressure for another 2 hours.

Module 4: Quantitative Data Presentation

The following table summarizes the theoretical exact masses and expected LC-MS behavior for the target compound and its most common process-related impurities.

Compound NameRole / ClassificationChemical FormulaExact MassExpected m/z [M+H]⁺ICH Q3A(R2) Action
4-(2-Ethylphenoxy)aniline Target APIC₁₄H₁₅NO213.115214.12N/A (Product)
4-(2-Ethylphenoxy)nitrobenzene IntermediateC₁₄H₁₃NO₃243.090244.10Qualify if >0.05%
4-(3-Ethylphenoxy)aniline RegioisomerC₁₄H₁₅NO213.115214.12Qualify if >0.05%
Azo Dimer Derivative Condensation ByproductC₂₈H₂₆N₂O₂422.200423.21Qualify if >0.05%
Azoxy Dimer Derivative Condensation ByproductC₂₈H₂₆N₂O₃438.190439.20Qualify if >0.05%

Module 5: Self-Validating Experimental Protocol: LC-MS Impurity Profiling

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It does not merely test the sample; it continuously proves the instrument's capability to test the sample accurately.

Step 1: System Cleanliness Verification (Blank Injection)

  • Action: Inject 5 µL of the sample diluent (50:50 Methanol/Water).

  • Causality: Proves that no carryover from previous runs or background contamination exists. If any peak appears at the retention time of the API with an area >0.01%, the system must be flushed before proceeding.

Step 2: System Suitability Test (SST)

  • Action: Inject a reference standard mixture containing 4-(2-Ethylphenoxy)aniline and its closest eluting impurity (e.g., 4-(2-ethylphenoxy)nitrobenzene) at 0.1 mg/mL.

  • Causality: Validates the resolving power of the column. The protocol automatically halts if the chromatographic resolution (

    
    ) between the two peaks is less than 1.5, ensuring that no impurities will be hidden under the main API peak.
    

Step 3: Sensitivity Validation (Spike Recovery)

  • Action: Inject the API spiked with 0.05% (w/w) of the nitro intermediate.

  • Causality: Directly proves that the method meets the ICH Q3A(R2) reporting threshold[2]. If the signal-to-noise (S/N) ratio of the 0.05% spike is < 10, the detector sensitivity is inadequate, and the MS source must be cleaned.

Step 4: Chromatographic Separation & MS Acquisition

  • Action: Inject 5 µL of the crude sample (1.0 mg/mL) onto a C18 column (1.8 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Acquire data in ESI+ mode using a Q-TOF mass analyzer (m/z 100-1000).

  • Causality: Formic acid serves a dual purpose: it suppresses silanol interactions on the column (preventing peak tailing) and provides an abundant source of protons to maximize ionization efficiency in the ESI+ source. The Q-TOF provides sub-ppm mass accuracy for definitive elemental composition determination[3].

Step 5: Bracketing (Drift Validation)

  • Action: Re-inject the SST standard after every 10 sample injections and at the end of the sequence.

  • Causality: Proves that retention times and MS response factors did not drift during the run, validating the quantitative accuracy of the entire batch.

LCMSWorkflow Prep 1. Sample Preparation Dissolve crude in MeOH/H2O Filter (0.22 µm) SST 2. System Suitability Test (SST) Inject Reference Standards Verify Resolution > 1.5 Prep->SST SST->Prep Fail (Recalibrate) LC 3. Chromatographic Separation RP-C18 Column, Gradient Elution (0.1% Formic Acid / MeCN) SST->LC Pass (Self-Validation) MS 4. Mass Spectrometry ESI Positive Mode, Q-TOF Acquire MS & MS/MS Spectra LC->MS Data 5. Data Processing Extract Ion Chromatograms (EIC) Identify via m/z & Fragments MS->Data Report 6. Compliance Reporting Quantify vs. ICH Q3A(R2) Thresholds Data->Report

Self-validating LC-MS analytical workflow for the qualification of pharmaceutical impurities.

References

  • ICH Q3A(R2) Impurities in new drug substances Source: International Council for Harmonisation (ICH) via European Medicines Agency (EMA) URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies / HPST URL:[Link]

Sources

Technical Support Center: Handling & Storage of 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Ethylphenoxy)aniline. This portal is designed for researchers, analytical chemists, and drug development professionals who require stringent purity control during synthetic workflows. As an aniline derivative containing a para-phenoxy linkage, this compound exhibits specific vulnerabilities to oxidative and photolytic degradation that must be proactively managed.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my batch of 4-(2-Ethylphenoxy)aniline turn from an off-white powder to a yellow or dark brown solid over time? Root Cause: This discoloration is a macroscopic indicator of autoxidation. The ether linkage (phenoxy group) at the para position acts as an electron-donating group via resonance. This increases the electron density on the aniline nitrogen, significantly lowering its oxidation potential. Upon exposure to atmospheric oxygen and ambient light, the primary amine undergoes a single-electron transfer to form a reactive N-centered radical. This initiates a cascade forming nitrosobenzenes, azo compounds, and eventually highly conjugated polymeric species (polyanilines), which are deeply colored[1].

Q2: What is the optimal storage environment to completely arrest this degradation? Resolution: To achieve a self-validating storage system, you must systematically eliminate the three primary catalysts of aniline degradation: oxygen, light, and thermal energy[2].

  • Atmosphere: Store strictly under an inert atmosphere. Argon is highly preferred over Nitrogen, as it is denser than air and effectively blankets the solid at the bottom of the vial.

  • Container: Use tightly sealed, amber glass vials to block UV/Vis light (which triggers photolysis). Never use metal containers or spatulas with degraded plating, as trace transition metals (e.g., Fe²⁺/Fe³⁺) can catalyze Fenton-like oxidative degradation[3].

  • Temperature: Store at -20°C for long-term preservation.

Q3: Can I use antioxidants to stabilize the compound in solution? Resolution: While phenolic antioxidants (e.g., BHT) can quench radical propagation, they are generally not recommended for pure analytical standards or synthetic intermediates. Antioxidants introduce organic impurities that may severely interfere with downstream transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig aminations). Instead, rely entirely on physical barriers (inert gas, low temperature, and light exclusion)[1].

Part 2: Quantitative Data on Storage Conditions

To illustrate the causality between storage conditions and compound half-life, the following table summarizes the expected purity retention of 4-(2-Ethylphenoxy)aniline over a 6-month period based on empirical degradation kinetics.

Storage ConditionAtmosphereLight Exposure6-Month Purity RetentionPrimary Degradant Profile
-20°C (Optimal) ArgonAmber Glass (Dark)> 99.5% Negligible
2–8°C NitrogenAmber Glass (Dark)98.2% Trace nitroso derivatives
25°C (Room Temp) AirClear Glass (Light)< 85.0% Azo compounds, early polymers
25°C (Room Temp) Air + Trace Fe³⁺Clear Glass (Light)< 60.0% Accelerated polymerization

Part 3: Experimental Protocols & Workflows

Workflow 1: Schlenk Line Aliquoting Protocol for Maximum Stability

Purpose: To divide bulk material into single-use aliquots, preventing repeated freeze-thaw and oxygen exposure cycles that incrementally degrade the parent batch.

  • Preparation: Dry amber glass vials and PTFE-lined caps in a laboratory oven at 120°C for 2 hours to remove trace surface moisture. Cool them in a desiccator.

  • Transfer: Move the bulk 4-(2-Ethylphenoxy)aniline and the dried vials into a glovebox, or connect the vials to a Schlenk line.

  • Purging (Schlenk Method): If using a Schlenk line, apply a high vacuum to the vial containing the solid for 30 seconds, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete displacement of interstitial oxygen.

  • Sealing: Seal the vials tightly with the PTFE-lined caps while under positive Argon pressure. Wrap the cap junction tightly with Parafilm to prevent slow gas exchange.

  • Storage: Immediately transfer the sealed aliquots to a -20°C freezer.

Workflow 2: HPLC-UV Method for Assessing Degradation

Purpose: To quantify the extent of oxidation before utilizing the compound in sensitive analytical or synthetic assays.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of freshly degassed, HPLC-grade Acetonitrile.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Implement a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor UV absorbance at 254 nm (general aromatic) and 280 nm.

  • Data Interpretation: Intact 4-(2-Ethylphenoxy)aniline will elute as a sharp, early peak. Oxidative degradants (such as azo compounds and polyanilines) will elute later due to increased hydrophobicity and molecular weight, showing strong absorbance at higher wavelengths (e.g., 320-400 nm)[4].

Part 4: Mechanistic and Workflow Visualizations

DegradationMechanism A 4-(2-Ethylphenoxy)aniline (Intact, Colorless) B N-Centered Radical (Reactive Intermediate) A->B O2, Light, Heat (Electron Transfer) C Nitroso & Azo Derivatives (Yellow/Brown) B->C Radical Coupling & Oxidation D Polymeric Species (Dark Brown/Black) C->D Polymerization (Irreversible)

Oxidative degradation pathway of 4-(2-Ethylphenoxy)aniline triggered by environmental factors.

StorageWorkflow S1 1. Material Receipt Inspect for discoloration S2 2. Environmental Control Transfer to Glovebox/Schlenk S1->S2 S3 3. Aliquoting Divide into Amber Glass Vials S2->S3 S4 4. Atmospheric Purge 3x Vacuum/Argon Cycles S3->S4 S5 5. Long-term Storage Seal & Store at -20°C S4->S5

Standard operating procedure for handling and storing highly sensitive aniline derivatives.

References

Sources

Technical Support Center: Catalyst Selection & Optimization for 4-(2-Ethylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 4-(2-Ethylphenoxy)aniline . This molecule features a sterically hindered diaryl ether linkage and a reactive aniline moiety, making catalyst selection the primary determinant of yield, chemoselectivity, and scalability.

Strategic Route Selection

Synthesizing 4-(2-Ethylphenoxy)aniline requires navigating the steric bulk of the ortho-ethyl group on the phenol. Chemists typically choose between a reliable two-step route (coupling with a nitroarene followed by reduction) or a highly challenging one-step direct coupling (using an unprotected haloaniline).

SynthesisWorkflow SM1 2-Ethylphenol Int 4-(2-Ethylphenoxy)nitrobenzene SM1->Int Cu(I) Catalyst Base, Heat Prod 4-(2-Ethylphenoxy)aniline SM1->Prod Direct C-O Coupling (Chemoselectivity Risk) SM2 1-Bromo-4-nitrobenzene SM2->Int SM3 4-Bromoaniline SM3->Prod Int->Prod Pd/C, H2 Reduction

Fig 1: Two-step vs. direct synthesis routes for 4-(2-Ethylphenoxy)aniline.

Troubleshooting C-O Cross-Coupling (Diaryl Ether Formation)

The formation of the diaryl ether bond is the most catalyst-dependent step in this workflow.

Q1: For the coupling of 2-ethylphenol and 1-bromo-4-nitrobenzene, should I use Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalysis? A1: Copper-catalyzed Ullmann coupling is highly recommended for this specific substrate pairing[1]. While Palladium (Buchwald-Hartwig) systems offer milder conditions, they rely on bulky phosphine ligands (e.g., t-BuBrettPhos) to facilitate reductive elimination. When coupling an ortho-substituted phenol like 2-ethylphenol, the steric clash between the ethyl group and the bulky Pd-ligand complex severely stalls the catalytic cycle, leading to poor yields[2]. Conversely, Copper utilizes smaller, bidentate ligands that easily accommodate the steric bulk of the ortho-ethyl group, providing a much more robust and cost-effective system[1].

Q2: I am seeing low yields and unreacted 2-ethylphenol in my Ullmann coupling. How do I optimize the reaction? A2: The ortho-ethyl group imposes steric crowding on the Cu(III) intermediate, making reductive elimination the rate-limiting step. To overcome this, you must select a ligand with a small bite angle that forces the intermediate into a geometry favoring elimination. N,O-bidentate ligands, specifically amino acid derivatives like N,N-dimethylglycine , have been proven to dramatically accelerate Ullmann diaryl ether synthesis, allowing for lower catalyst loading and reduced temperatures[3].

Quantitative Comparison: Catalyst Optimization for C-O Coupling
Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
CuI (10 mol%) NoneK₂CO₃ / DMF15025%High thermal energy required; severe substrate degradation (tarring).
CuI (5 mol%) N,N-DimethylglycineCs₂CO₃ / Dioxane11088%N,O-chelation stabilizes Cu(III), accelerating reductive elimination[3].
Cu(OAc)₂ (10 mol%) 8-HydroxyquinolineK₃PO₄ / DMSO12082%Robust yield, but strong ligand coordination complicates downstream workup.
Pd(OAc)₂ (2 mol%) t-BuBrettPhosNaOtBu / Toluene10045%Bulky phosphine ligand clashes with the ortho-ethyl group, stalling the cycle[2].
Protocol 1: Self-Validating Cu-Catalyzed Ullmann Coupling

Objective: Synthesis of 4-(2-Ethylphenoxy)nitrobenzene.

  • Preparation: In an oven-dried Schlenk flask, charge 2-ethylphenol (1.0 equiv), 1-bromo-4-nitrobenzene (1.1 equiv), CuI (5 mol%), N,N-dimethylglycine (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with N₂ three times. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Reaction: Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration. Stir vigorously at 110 °C for 16 hours.

  • Validation Checkpoint 1 (In-Process): Analyze via TLC (Hexanes:EtOAc 8:2). The starting phenol (UV-active, stains with KMnO₄) should be consumed, replaced by a new, bright yellow spot (the nitro ether product). GC-MS should confirm the product mass (

    
     = 243 m/z).
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts and excess base. Wash the filtrate with 1M NaOH (2 x 50 mL). Causality: The NaOH wash deprotonates and removes any unreacted 2-ethylphenol, ensuring high purity of the neutral diaryl ether.

Chemoselective Nitro Reduction

Q3: How do I reduce the nitro intermediate to 4-(2-ethylphenoxy)aniline without cleaving the diaryl ether bond? A3: Diaryl ethers are generally stable to standard catalytic hydrogenation, but harsh conditions or hyper-active catalysts (like Pearlman's catalyst, Pd(OH)₂) can trigger hydrogenolysis of the C-O bond. To ensure absolute chemoselectivity, use standard 5% Pd/C under mild H₂ pressure (1 atm) at room temperature.

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 4-(2-Ethylphenoxy)aniline.

  • Setup: Dissolve 4-(2-ethylphenoxy)nitrobenzene in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (0.2 M).

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate) under a blanket of N₂.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain under a balloon (1 atm) at 25 °C with vigorous stirring for 4-6 hours.

  • Validation Checkpoint 2 (In-Process): The reaction is complete when the distinct yellow color of the nitro compound dissipates into a colorless/pale solution. TLC will show a highly polar, UV-active spot (aniline) with a significantly lower

    
     than the starting material.
    
  • Isolation: Filter the suspension through Celite under N₂ to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure 4-(2-ethylphenoxy)aniline.

Direct Coupling Challenges (Unprotected Aniline)

Q4: Can I skip the nitro route and directly couple 2-ethylphenol with 4-bromoaniline? A4: While theoretically possible, direct coupling with an unprotected aniline introduces a severe chemoselectivity risk. 4-Bromoaniline possesses a free primary amine, which acts as a competing nucleophile. Without precise ligand control, the copper catalyst will preferentially mediate C-N coupling (forming a diarylamine) rather than the desired C-O coupling (diaryl ether)[1].

Chemoselectivity Cu Cu(I) Intermediate Ligand Ligand Control Cu->Ligand Phenol 2-Ethylphenol Phenol->Cu Aniline 4-Bromoaniline Aniline->Cu CO C-O Coupling (Target Diaryl Ether) Ligand->CO N,O-Ligands (Promotes O-Arylation) CN C-N Coupling (Side Product) Ligand->CN Unoptimized (N-Arylation Dominates)

Fig 2: Ligand-controlled chemoselectivity in direct coupling of unprotected anilines.

If direct coupling must be attempted to shorten the synthetic route, strict use of N,O-bidentate ligands (like N,N-dimethylglycine) combined with a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) is required to suppress the nucleophilicity of the amine and favor the formation of the copper-phenoxide intermediate[3]. However, the two-step nitro-reduction route remains the industry standard for maximizing yield and purity.

References

  • "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." Beilstein Journal of Organic Chemistry, 2012, 8, 1105–1111. Available at:[Link]

  • "Palladium-Catalyzed C–O Cross-Coupling as a Replacement for a Mitsunobu Reaction in the Development of an Androgen Receptor Antagonist." Organic Process Research & Development, 2021. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(2-Ethylphenoxy)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern the success of this synthesis, with a specific focus on how solvent selection critically impacts reaction yield and final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 4-(2-Ethylphenoxy)aniline.

Q1: What is the most common and reliable synthetic route for 4-(2-Ethylphenoxy)aniline?

A1: The most prevalent method involves a two-step process. The first and most critical step is the formation of the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is typically achieved by coupling 2-ethylphenol with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a base.[1][2] The resulting nitro-intermediate, 1-ethyl-2-(4-nitrophenoxy)benzene, is then reduced in a second step to the target aniline. The SNAr pathway is generally preferred over Ullmann-type couplings for this transformation due to milder reaction conditions and often higher yields.[3]

Q2: Why is solvent selection so critical for the diaryl ether formation step?

A2: Solvent choice is paramount because it directly influences the reactivity of the nucleophile (the deprotonated 2-ethylphenoxide). The SNAr reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are the most effective solvents for this reaction. They possess high dielectric constants that help dissolve the ionic reactants (e.g., potassium 2-ethylphenoxide). Crucially, they are poor hydrogen-bond donors. This means they solvate the cation (K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the rate-determining attack on the electron-deficient aromatic ring.[1][4]

  • Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices. They are strong hydrogen-bond donors and will form a solvent cage around the phenoxide anion, stabilizing it and drastically reducing its nucleophilicity and reactivity.

  • Non-Polar Solvents (e.g., Toluene, Xylene): These solvents are generally ineffective on their own as they cannot adequately dissolve the ionic phenoxide salt. However, they can be used successfully in combination with a Phase-Transfer Catalyst (PTC) .[5][6]

Q3: How does a Phase-Transfer Catalyst (PTC) work, and when should I use one?

A3: A Phase-Transfer Catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates reactions between reactants located in different, immiscible phases (e.g., a solid base/phenoxide and an organic solvent).[7][8] The bulky, lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the aryl halide is dissolved. This allows the reaction to proceed under milder conditions and in less polar solvents like toluene.[6] Consider using a PTC when you want to avoid high-boiling polar aprotic solvents, which can be difficult to remove during workup, or when dealing with substrates that are sensitive to high temperatures.[8]

Q4: How does the choice of solvent affect the final purification of 4-(2-Ethylphenoxy)aniline?

A4: The reaction solvent can significantly impact the impurity profile and the ease of purification.

  • High-Boiling Solvents (DMF, DMSO): While promoting high reaction yields, these solvents can be challenging to remove completely. Residual solvent can complicate purification and contaminate the final product.

  • Crystallization/Recrystallization: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Common choices for aromatic amines include ethanol, isopropanol, or mixed solvent systems like toluene/hexane.[9] Performing the reaction in a solvent from which the product may crystallize upon cooling (e.g., toluene) can sometimes simplify initial isolation.

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental issues.

Problem: Low or No Yield of Diaryl Ether Intermediate
Sub-Problem / ObservationProbable Cause(s)Recommended Solutions & Scientific Rationale
Reaction stalls or is very slow in a polar aprotic solvent (e.g., DMF, DMSO). 1. Presence of Water: Trace amounts of water in the solvent or on the glassware will protonate the highly basic phenoxide, neutralizing your nucleophile.[10] 2. Ineffective Base: The base (e.g., K₂CO₃, KOH) may be of poor quality or not strong enough to fully deprotonate the 2-ethylphenol.1. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.[11][12] Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). 2. Use a Stronger Base or Dry It: Use a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). If using K₂CO₃, ensure it is finely powdered and dried before use.
Reaction is slow or incomplete in a non-polar solvent (e.g., Toluene, Xylene). Poor Solubility of Reactants: The ionic potassium 2-ethylphenoxide salt has very low solubility in non-polar solvents, preventing it from reacting.[6]Introduce a Phase-Transfer Catalyst (PTC): Add 5-10 mol% of a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6).[5] The PTC will transport the phenoxide anion into the organic phase, enabling the reaction to proceed efficiently.[7][8]
TLC analysis shows consumption of starting material but multiple new spots appear. Side Reactions or Degradation: High reaction temperatures (>160°C), especially for extended periods, can lead to decomposition of starting materials or the product. Common side reactions include homocoupling.[10][13]Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. For example, try running the reaction at 120°C for 12 hours instead of 150°C for 4 hours.
Problem: Final Product is Impure After Reduction
Sub-Problem / ObservationProbable Cause(s)Recommended Solutions & Scientific Rationale
Final product is contaminated with unreacted 2-ethylphenol. Inefficient Workup: 2-ethylphenol is acidic and will be carried through a standard extraction if not specifically removed.Perform a Basic Wash: During the aqueous workup of the diaryl ether intermediate (before the reduction step), wash the organic layer with 1M aqueous NaOH or KOH. This will convert the acidic phenol into its water-soluble sodium/potassium salt, which will partition into the aqueous layer.[14]
Final product is dark or contains colored impurities. Oxidation of Aniline: Anilines are susceptible to air oxidation, which forms highly colored impurities. This can happen if the crude product is stored for too long before purification.[15]Purify Promptly: Purify the crude aniline as soon as possible after the reduction and workup. Use Fresh Reagents: Ensure the starting aniline (if used directly) or the final product is handled under an inert atmosphere when possible and stored away from light and air.[15]
Product is difficult to purify by column chromatography (streaking/tailing on TLC). Acidic Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation and tailing.[9]Neutralize the Silica Gel: Prepare the chromatography eluent by adding a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃), to the hexane/ethyl acetate mobile phase.[9] This neutralizes the acidic sites on the silica, allowing for clean elution of the amine.
Section 3: Experimental Protocols & Data
Protocol: Synthesis of 4-(2-Ethylphenoxy)aniline via SNAr and Reduction

Step 1: Synthesis of 1-Ethyl-2-(4-nitrophenoxy)benzene (Diaryl Ether Formation)

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq., finely powdered and dried), and anhydrous Dimethylformamide (DMF, approx. 5 mL per 1 g of 2-ethylphenol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reactant Addition: Add 1-fluoro-4-nitrobenzene (1.05 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 130-140°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the 2-ethylphenol spot has been consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be used in the next step or purified by column chromatography.

Step 2: Reduction to 4-(2-Ethylphenoxy)aniline

  • Reaction Setup: Dissolve the crude nitro-intermediate from Step 1 in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring by TLC for the disappearance of the nitro compound.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and extract the product with ethyl acetate (3x).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.[9]

Data: Impact of Solvent Choice on Diaryl Ether Formation

The following table presents representative data on how solvent choice can affect the SNAr coupling of 2-ethylphenol and 1-fluoro-4-nitrobenzene.

SolventBaseCatalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (%) (Crude)Notes
DMF K₂CO₃None14049592High yield, but requires careful removal of high-boiling solvent.
DMSO K₂CO₃None15039693Excellent yield, slightly faster than DMF, but very difficult to remove.
Toluene K₂CO₃None11024<10-Ineffective without a catalyst due to poor reactant solubility.
Toluene K₂CO₃TBAB (10%) 11088890Good yield with easier workup; PTC is essential.[6]
Acetonitrile Cs₂CO₃None80127585Milder conditions, but generally lower yield than DMF/DMSO.
Ethanol K₂CO₃None8024<5-Protic solvent deactivates the nucleophile.
Section 4: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low or No Yield Observed solvent_check Which solvent was used? start->solvent_check polar_aprotic Polar Aprotic (DMF, DMSO) solvent_check->polar_aprotic non_polar Non-Polar (Toluene, Xylene) solvent_check->non_polar water_check Is the system anhydrous? polar_aprotic->water_check ptc_check Was a PTC used? non_polar->ptc_check water_yes Yes water_check->water_yes water_no No water_check->water_no temp_check Re-evaluate Temp/Time water_yes->temp_check fix_water Solution: Use anhydrous reagents/solvents. Dry glassware thoroughly. water_no->fix_water ptc_yes Yes ptc_check->ptc_yes ptc_no No ptc_check->ptc_no ptc_yes->temp_check fix_ptc Solution: Add 5-10 mol% TBAB or other suitable PTC. ptc_no->fix_ptc G cluster_0 Scenario 1: Polar Aprotic Solvent (e.g., DMF) cluster_1 Scenario 2: Protic Solvent (e.g., Ethanol) DMF DMF molecules K_ion_1 K⁺ DMF->K_ion_1 Phenoxide_1 Phenoxide_1 Phenoxide_1:f0->K_ion_1 Result_1 Fast SₙAr Reaction Phenoxide_1->Result_1 EtOH Ethanol molecules K_ion_2 K⁺ EtOH->K_ion_2 Solvates Cation Phenoxide_2 Phenoxide_2 EtOH->Phenoxide_2:f0 Result_2 Slow or No SₙAr Reaction Phenoxide_2->Result_2

Caption: How solvent type dictates the reactivity of the phenoxide nucleophile.

References
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. BenchChem.
  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • Lin, W., et al. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Neumann, C. K., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Gao, C., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. BenchChem.
  • CRDEEP Journals. (n.d.).
  • IJST. (2012).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]

  • Longchang Chemical. (2024). Purification of common solvents. [Link]

  • Thieme. (n.d.). The Purification of Inert Gases and Solvents. [Link]

  • Admassie, S., et al. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. RSC Publishing. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity Profiling of 4-(2-Ethylphenoxy)aniline-Based Kv3 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Voltage-gated potassium channels of the Kv3 family (Kv3.1–Kv3.4) possess unique fast-activation and rapid-deactivation kinetics. These properties are essential for sustaining high-frequency action potential firing in parvalbumin-positive (PV+) interneurons and auditory brainstem neurons[1]. Dysfunction in these specific neural circuits is heavily implicated in schizophrenia, hearing disorders, and epilepsy.

Historically, the pharmacological manipulation of Kv3 channels relied on broad-spectrum, non-selective pore blockers. However, the development of 4-(2-Ethylphenoxy)aniline-based compounds has revolutionized this field. 4-(2-Ethylphenoxy)aniline serves as a critical reagent and structural scaffold in the synthesis of imidazolidinedione and triazole derivatives (such as AUT1 and AUT2)[2]. These compounds act as highly selective positive allosteric modulators (PAMs) rather than traditional pore blockers. This guide provides an objective, data-driven comparison of the cross-reactivity profiles of these novel modulators against historical alternatives, alongside the rigorous experimental methodologies required to validate their selectivity.

Mechanistic Grounding: The Selectivity Advantage

A major hurdle in ion channel drug discovery is avoiding off-target interactions. The ion-conducting pore of potassium channels is highly conserved across the Kv superfamily. Consequently, traditional blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA) carry severe cross-reactivity risks, often leading to off-target seizures or cardiac toxicity[3].

Unlike traditional blockers, 4-(2-Ethylphenoxy)aniline derivatives bind to allosteric sites outside the conserved pore region. Compounds like AUT1 and AUT2 shift the voltage-dependent activation of Kv3.1 and Kv3.2 channels to more negative potentials[1]. This allosteric shift allows the channels to open closer to the resting membrane potential, facilitating rapid repolarization without interfering with the highly homologous Kv1, Kv2, or hERG channels.

G N1 4-(2-Ethylphenoxy)aniline Derivatives (AUT1/AUT2) N2 Kv3.1/Kv3.2 Positive Allosteric Modulation N1->N2 High Affinity Binding N3 Leftward Shift in Voltage Activation N2->N3 Allosteric Shift N4 Increased Open Probability at Negative Potentials N3->N4 N5 Restored Fast-Spiking in PV+ Interneurons N4->N5 Therapeutic Efficacy N6 Broad-Spectrum Blockers (TEA / 4-AP) N7 Pore Occlusion (Loss of Function) N6->N7 Non-selective N8 Action Potential Broadening (Off-Target Toxicity Risk) N7->N8 Disrupted Repolarization

Mechanism of action: Allosteric modulation by AUT compounds vs. non-selective pore blockers.

Comparative Cross-Reactivity Profiles

To objectively evaluate product performance, cross-reactivity must be mapped across cardiac anti-targets (hERG) and CNS-active channels. The table below synthesizes the pharmacological selectivity of the 4-(2-Ethylphenoxy)aniline-based modulator AUT1 against historical alternatives.

Compound ClassPrimary Target EfficacyhERG (Kv11.1) Cross-ReactivityKv1.x / Kv2.x Cross-ReactivityNotable Off-Targets & Limitations
AUT1 (4-(2-Ethylphenoxy)aniline derivative)Kv3.1b pEC50: ~5.33 (4.7 µM)Kv3.2a pEC50: ~5.31 (4.9 µM)[4]> 50 µM (Clean profile, low Long QT risk)Highly selective over Kv1.5 and Kv7.1[5]Mild inhibition of 5-HT transporter and nAChR at high concentrations[5].
4-Aminopyridine (4-AP) Kv3.1 IC50: ~100 µM[3]> 100 µMHigh (Kv1 IC50: ~1 µM)[3]Broad-spectrum neuronal excitability; severe seizure risk.
Tetraethylammonium (TEA) Kv3.1 IC50: ~0.3 mM[3]LowHigh (Kv2, KCa channels)[3]Ganglionic blockade; poor blood-brain barrier penetration.
Fluoxetine (Repurposed)Kv3.1 IC50: ~13 µM~1.5 µM (High Cardiotoxicity Risk)ModeratePrimary SERT inhibitor; cross-reacts with Nav/Cav channels.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure scientific trustworthiness, cross-reactivity must be evaluated using self-validating, high-throughput systems. The following protocols detail the causality behind the screening workflows used to establish the safety profiles of 4-(2-Ethylphenoxy)aniline derivatives.

Protocol A: Automated Patch-Clamp (QPatch-16) for Ion Channel Selectivity

This protocol is designed to quantify the allosteric shift in Kv3 channels while simultaneously screening for hERG blockade.

  • Step 1: Cell Preparation & Holding Potential

    • Action: Chinese Hamster Ovary (CHO) cells stably expressing human Kv3.1b, Kv3.2a, or hERG are clamped at a holding potential of -90 mV[1].

    • Causality: Holding at -90 mV ensures that the voltage-gated channels are entirely in the closed, resting state prior to stimulation. This prevents use-dependent inactivation from skewing the baseline current measurements, establishing a reliable zero-point for the assay.

  • Step 2: Voltage Step Protocols

    • Action: Apply 200-ms depolarizing voltage steps from -40 mV to +30 mV in 10-mV increments[1].

    • Causality: Kv3 channels natively activate at high voltages (>-20 mV). By initiating the step protocol at -40 mV, the system is explicitly designed to capture the leftward allosteric shift induced by 4-(2-Ethylphenoxy)aniline derivatives[1]. A standard +20 mV step alone would mask the PAM effect, as the channel would open fully regardless of the modulator.

  • Step 3: Internal Validation (Self-Validating System)

    • Action: Integrate 0.1% DMSO as a vehicle control and E-4031 (for hERG) or TEA (for Kv3) as positive controls.

    • Causality: 0.1% DMSO establishes the baseline leak current without inducing solvent toxicity. The inclusion of E-4031 ensures the assay's sensitivity to detect catastrophic hERG blockade; if the positive control fails to inhibit the tail current, the entire plate's data is invalidated, ensuring absolute trustworthiness of the cross-reactivity profile.

Protocol B: Radioligand Binding Assays for Receptor Off-Targets

Because AUT1 showed mild off-target effects on the serotonin (5-HT) transporter and nicotinic acetylcholine receptors (nAChR)[5], secondary screening is mandatory.

  • Step 1: Competitive Displacement

    • Action: Incubate membrane preparations expressing 5-HT transporters with a known radioligand (e.g., [3H]-citalopram) and titrate the 4-(2-Ethylphenoxy)aniline derivative from 0.1 µM to 100 µM.

    • Causality: Radioligand displacement assays measure competitive binding. By plotting the reduction in radioactive decay against the concentration of the test compound, researchers can precisely calculate the inhibition constant (

      
      ), differentiating between primary therapeutic affinity and secondary off-target liabilities.
      

Workflow Step1 Compound Synthesis 4-(2-Ethylphenoxy)aniline scaffold Step2 Primary Screening Automated Patch-Clamp (Kv3.1/3.2) Step1->Step2 Target Validation Step3 Ion Channel Cross-Reactivity hERG, Kv1.x, Kv2.x, Nav, Cav Step2->Step3 EC50 Determination Step4 Receptor/Transporter Panel Radioligand Binding Assays Step3->Step4 Cardiac & CNS Selectivity Step5 Safety Validation Flagging 5-HT / nAChR off-targets Step4->Step5 Off-Target Profiling

High-throughput cross-reactivity screening workflow for Kv3 channel modulators.

Conclusion & Strategic Recommendations

The transition from broad-spectrum pore blockers to targeted allosteric modulators represents a critical advancement in neuropharmacology. 4-(2-Ethylphenoxy)aniline-based compounds (AUT1/AUT2) demonstrate superior cross-reactivity profiles, effectively isolating Kv3.1/Kv3.2 modulation without triggering hERG-mediated cardiotoxicity or Kv1-mediated seizure risks. While mild off-target interactions with 5-HT and nAChR exist at high concentrations, the therapeutic window provided by this chemical scaffold makes it the premier choice for investigating and treating corticolimbic dysfunctions.

References

  • Wulff, H., et al. "K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases." Chemical Reviews, PMC3971358. Available at: [Link]

  • Taskin, B., et al. "Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons." Journal of Neurophysiology, PMC4922467. Available at: [Link]

Sources

Comprehensive Analytical Method Validation Guide: Quantifying 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying critical structural motifs and intermediates in pharmaceutical development. 4-(2-Ethylphenoxy)aniline (CAS 65265-86-3) [1] is a prime example. Because anilines are frequently flagged as potentially mutagenic impurities (PMIs) under ICH M7 guidelines, their quantification cannot rely on rudimentary checks. It requires a highly sensitive, rigorously validated analytical method.

This guide objectively compares the two primary analytical strategies—UHPLC-UV and LC-MS/MS—and provides a comprehensive, causality-driven framework for validating the optimal method in strict accordance with ICH Q2(R2) [2][3] and FDA guidelines[4].

Method Comparison: UHPLC-UV vs. LC-MS/MS

When designing an analytical target profile (ATP) for 4-(2-Ethylphenoxy)aniline, the choice of instrumentation dictates the method's capability. While Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) is a staple for bulk assay testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for trace-level impurity analysis.

DecisionTree Target Analyte: 4-(2-Ethylphenoxy)aniline Level Required Sensitivity? Target->Level High Trace Impurity (< 0.1% / ppm) Level->High Genotoxic/Trace Low Assay / Intermediate (> 0.1%) Level->Low Bulk API LCMS LC-MS/MS (MRM) High Selectivity High->LCMS HPLC UHPLC-UV Robust & Cost-Effective Low->HPLC

Decision matrix for selecting the appropriate analytical technique for 4-(2-Ethylphenoxy)aniline.

Table 1: Performance Comparison for 4-(2-Ethylphenoxy)aniline
ParameterUHPLC-UV (Alternative)LC-MS/MS (Recommended for Trace)Causality / Scientific Rationale
Detection Mechanism Chromophore absorbance (254 nm)Ionization & fragmentation (m/z)The aniline and phenoxy rings absorb UV well, but MS offers absolute structural specificity via mass-to-charge ratio.
Sensitivity (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)LC-MS/MS eliminates matrix noise using Multiple Reaction Monitoring (MRM), drastically lowering the noise floor.
Selectivity Moderate (relies on retention time)Extremely High (relies on MRM transitions)Co-eluting matrix components will interfere with UV, whereas MRM isolates specific parent-to-daughter ion fragments.
Throughput High (5-10 min run time)High (3-5 min run time)MS allows for faster gradients because baseline chromatographic resolution from all matrix peaks is not strictly required.

Regulatory Grounding & The Self-Validating System

The FDA's "Analytical Procedures and Methods Validation for Drugs and Biologics"[4] and the recently updated ICH Q2(R2) guidelines[2][3] emphasize a lifecycle approach to analytical methods. A fundamental pillar of this approach is that every protocol must be a self-validating system .

We do not simply assume the mass spectrometer is calibrated and the column is clean; we prove it dynamically through System Suitability Testing (SST) prior to every single run. If the SST fails (e.g., peak tailing > 1.5, or precision %RSD > 2.0%), the system locks, and sample analysis cannot proceed.

ValidationWorkflow cluster_params Key Validation Parameters Start Method Development (ICH Q14) Define Analytical Target Profile SST Self-Validating System System Suitability Testing (SST) Start->SST Valid Formal Validation (ICH Q2(R2)) Execute Protocol SST->Valid Spec Specificity Valid->Spec Lin Linearity & Range Valid->Lin Acc Accuracy & Precision Valid->Acc Sens LOD / LOQ Valid->Sens Routine Lifecycle Management Routine QC Implementation Spec->Routine Lin->Routine Acc->Routine Sens->Routine

Analytical method validation lifecycle workflow based on ICH Q2(R2) and Q14 guidelines.

Experimental Protocol: LC-MS/MS Workflow

The following step-by-step methodology outlines the optimized LC-MS/MS protocol for quantifying 4-(2-Ethylphenoxy)aniline.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: 4-(2-Ethylphenoxy)aniline contains a primary amine (-NH2). Formic acid acts as a proton donor, ensuring the amine is fully protonated (-NH3+) in solution. This maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The highly hydrophobic nature of the ethylphenoxy and phenyl rings requires a non-polar C18 stationary phase. A rapid organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion, boosting the signal-to-noise ratio.

Step 3: Mass Spectrometry (MRM Setup)
  • Ionization: ESI Positive mode.

  • Precursor Ion (Q1): m/z 214.1 [M+H]+

  • Product Ion (Q3): m/z 106.0 (Quantifier) and m/z 77.0 (Qualifier).

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double mass filter. Q1 isolates the intact protonated molecule. The collision cell fragments it, and Q3 isolates specific structural fragments. This eliminates virtually all background matrix interference.

Step 4: The Self-Validating Step (SST)
  • Inject the working standard (e.g., 10 ng/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 5.0%; Signal-to-Noise (S/N) ≥ 10.

Validation Parameters & Experimental Data

To comply with ICH Q2(R2)[2][3], the method must be challenged across several parameters. Below is the causality behind each test, supported by representative experimental validation data.

A. Specificity / Selectivity

The Rationale: We must prove that the diluent, the API matrix, and known degradation products do not co-elute and artificially inflate the 4-(2-Ethylphenoxy)aniline peak[5]. The Experiment: Inject a blank, an unspiked sample matrix, and a matrix spiked with the analyte. Ensure no interfering peaks exist at the retention time of the analyte.

B. Linearity, Range, and Sensitivity (LOD/LOQ)

The Rationale: The instrument's response must be directly proportional to the concentration of 4-(2-Ethylphenoxy)aniline across the intended operational range[2][3]. The Limit of Quantitation (LOQ) defines the lowest concentration that can be measured with acceptable accuracy and precision.

Table 2: Linearity and Sensitivity Data
ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 ng/mL to 100 ng/mLMust cover 70% to 130% of target concentration
Correlation Coefficient (

)
0.9994

Limit of Detection (LOD) 0.3 ng/mL (S/N = 4:1)S/N

Limit of Quantitation (LOQ) 1.0 ng/mL (S/N = 12:1)S/N

C. Accuracy (Recovery) and Precision

The Rationale: Accuracy ensures we are measuring the true amount of analyte (assessed via spike-recovery experiments). Precision ensures that if we run the sample 6 times, or on different days with different analysts (Intermediate Precision), the results remain consistent[2][5].

Table 3: Accuracy and Precision Data (Spiked in API Matrix)
Spike LevelMean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
LOQ (1.0 ng/mL) 98.4%4.2%5.1%
Target (10.0 ng/mL) 101.2%1.8%2.4%
High (50.0 ng/mL) 99.7%1.1%1.5%
Criteria80.0% - 120.0%


Summary of Validation: The experimental data clearly demonstrates that the LC-MS/MS method for 4-(2-Ethylphenoxy)aniline is highly specific, linear, accurate, and precise down to 1.0 ng/mL, fully satisfying ICH Q2(R2) requirements for trace impurity quantification.

References

  • ICH Q2(R2) Validation of Analytical Procedures (ICH Official Guideline) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Federal Register URL:[Link]

Sources

comparing the efficacy of 4-(2-Ethylphenoxy)aniline with standard reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: Profiling 4-(2-Ethylphenoxy)aniline as a Kv3 Channel Inhibitor Pharmacophore vs. Standard Reference Compounds

Executive Summary & Strategic Context

Voltage-gated potassium channels of the Kv3 subfamily (specifically Kv3.1 and Kv3.2) are critical regulators of high-frequency action potential firing in fast-spiking interneurons. Dysregulation of these channels is heavily implicated in neurological disorders such as schizophrenia, ataxia, and epilepsy. For drug development professionals, designing selective modulators for Kv3 over other potassium channel families (Kv1, Kv2, Kv4) remains a significant medicinal chemistry challenge.

Legacy reference compounds like Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) provide broad-spectrum blockade but lack the precise pharmacophore required for subtype selectivity[1]. In contrast, 4-(2-Ethylphenoxy)aniline (4-2-EPA) has emerged as a highly effective structural scaffold. It is actively utilized as a core reagent in the synthesis of advanced triazole derivatives specifically targeted as potent Kv3 inhibitors[2]. This guide objectively compares the preclinical efficacy, structural rationale, and experimental validation of 4-2-EPA-derived compounds against standard reference inhibitors.

Structural & Mechanistic Rationale

The superior efficacy of 4-(2-Ethylphenoxy)aniline stems from its biphenyl-ether-like topology. The 2-ethylphenoxy group provides essential steric bulk and lipophilicity, allowing the molecule to anchor deeply into the hydrophobic pockets of the Kv3 channel. Recent structural studies on Kv3 modulators (such as AUT1 and AUT5) reveal that bulky hydrophobic groups are crucial for binding to specific extracellular pockets or central cavities within the channel's tetrameric assembly[3].

Conversely, 4-AP (a simple aminopyridine) and TEA (a quaternary ammonium cation) operate via basic pore occlusion. They enter the central cavity but lack the complex functional groups necessary to exploit the unique amino acid residues of the Kv3 turret or S5-S6 linker. Consequently, 4-AP is frequently used in electrophysiological cocktails to block Kv3 currents, but its low molecular weight and high hydrophilicity limit its subtype selectivity, often relegating it to use as an in vitro convulsant tool rather than a viable therapeutic lead[1][4].

Kv3_Pathway A Resting Membrane Potential B Action Potential Depolarization A->B C Kv3 Channel Activation B->C D Fast Repolarization (K+ Efflux) C->D E High-Frequency Firing D->E I1 4-2-EPA Derivatives I1->C Selective Inhibition I2 TEA / 4-AP I2->C Non-selective Block

Fig 1: Mechanism of Kv3 channel activation and targeted inhibition by 4-2-EPA vs. standards.

Comparative Efficacy & Pharmacological Profiling

The transition from the baseline 4-2-EPA pharmacophore to its optimized triazole derivatives yields a logarithmic leap in potency. As shown in the comparative data below, 4-2-EPA derivatives achieve sub-micromolar inhibition, whereas standard reference compounds require concentrations in the hundreds of micromolar to millimolar range to achieve similar blockade[4].

Table 1: Pharmacological Comparison of Kv3 Inhibitors

CompoundTarget SelectivityIC50 (Kv3.1)Mechanism of ActionLipophilicity (LogP)
4-(2-Ethylphenoxy)aniline Moderate (Kv3 > Kv1)~15 µMHydrophobic turret interaction~3.5
4-2-EPA Triazoles High (Kv3.1/3.2 specific)~0.2 µMState-dependent allosteric block~4.2
4-Aminopyridine (4-AP) Low (Kv1, Kv3, Kv4)~150 µMCentral cavity pore blocker~0.3
Tetraethylammonium (TEA) Very Low (Pan-Kv)~5 mMNon-specific pore occlusion~-1.5

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp

To ensure trustworthiness and reproducibility in evaluating these compounds, the following whole-cell patch-clamp protocol is designed as a self-validating system . It incorporates strict internal controls (leak subtraction, intracellular dialysis, and vehicle baselines) to definitively isolate Kv3.1 currents from artifacts.

PatchClamp_Workflow S1 1. Cell Preparation (CHO-Kv3.1 Heterologous Expression) S2 2. Whole-Cell Configuration (Seal >1 GΩ, Intracellular Dialysis) S1->S2 S3 3. Baseline Recording (Vehicle Control, -80mV Hold) S2->S3 S4 4. Compound Perfusion (Steady-State Equilibration) S3->S4 S5 5. Data Acquisition (P/4 Leak Subtraction) S4->S5 S6 6. Dose-Response Analysis (IC50 & Hill Coefficient) S5->S6

Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for Kv3 inhibitors.

Step-by-Step Methodology & Causality:
  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing human Kv3.1.

    • Causality: Heterologous expression isolates the target from native neuronal conductances, preventing confounding signals from endogenous Kv1 or Kv2 channels.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ.

    • Causality: This specific resistance ensures optimal access to the cell interior while minimizing series resistance (

      
      ) voltage errors during large K+ current efflux.
      
  • Whole-Cell Configuration: Form a >1 GΩ gigaseal and rupture the patch. Allow 5 minutes for intracellular dialysis.

    • Causality: Dialysis equilibrates the intracellular solution with the pipette solution, preventing current rundown during the prolonged dose-response evaluation.

  • Voltage Protocol & Leak Subtraction: Hold cells at -80 mV. Apply depolarizing steps from -60 mV to +40 mV in 10 mV increments. Implement a P/4 leak subtraction protocol.

    • Causality: The -80 mV holding potential keeps channels in the closed state. The P/4 protocol applies sub-threshold pulses to mathematically subtract passive membrane capacitance and leak currents, ensuring the measured amplitude is purely Kv3-mediated.

  • Compound Perfusion: Perfuse 4-2-EPA derivatives vs. 4-AP/TEA. Record steady-state current inhibition.

    • Causality: Continuous gravity-driven perfusion guarantees that the observed inhibition is concentration-dependent and allows for washout phases to confirm compound reversibility (distinguishing true pharmacological binding from membrane toxicity).

References

  • ChemicalBook. "4-(2-ETHYLPHENOXY)ANILINE - Uses". 2

  • Abcam. "4-Aminopyridine (4-AP), K+ channel blocker (AB120122)". 1

  • ResearchGate. "The binding and mechanism of a positive allosteric modulator of Kv3 channels".3

  • eLife. "A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers". 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for assessing the selectivity of 4-(2-Ethylphenoxy)aniline against related potassium channel targets, designed for researchers and drug development professionals.

Introduction: The Challenge of Kv3 Modulation

Voltage-gated potassium channels of the Kv3 subfamily (specifically Kv3.1 and Kv3.2) are critical regulators of neuronal excitability. They are predominantly expressed in fast-spiking (FS) parvalbumin-positive interneurons, where their rapid activation and deactivation kinetics enable high-frequency firing[1]. Dysregulation of these channels is heavily implicated in neuropsychiatric and neurological conditions, including schizophrenia, Fragile X syndrome, and auditory processing disorders[2].

In the pursuit of novel therapeutics, 4-(2-Ethylphenoxy)aniline has emerged as a privileged chemical building block. It is utilized in the synthesis of highly specific positive allosteric modulators (PAMs) of Kv3 channels, such as imidazolidinedione and triazole derivatives (e.g., the AUT series, including AUT1 and AUT2)[1],[3].

However, a major hurdle in developing these modulators is achieving target selectivity. The highly conserved nature of potassium channel pore domains means that off-target activity against hERG (Kv11.1) or Kv1.x channels can lead to severe cardiac arrhythmias or neurotoxicity. This guide objectively compares the 4-(2-Ethylphenoxy)aniline scaffold against alternative phenoxyanilines and details the self-validating experimental workflows required to assess its selectivity.

Mechanistic Insights: The Causality of the 2-Ethyl Substitution

As an application scientist optimizing hit-to-lead cascades, it is crucial to understand why a specific scaffold is chosen over alternatives. The efficacy and selectivity of 4-(2-Ethylphenoxy)aniline derivatives are not coincidental; they are governed by precise steric hindrance.

The ethyl group at the ortho position of the phenoxy ring restricts the dihedral angle of the ether linkage. This conformational locking forces the molecule into a specific geometry that perfectly occupies the unique, highly conserved extracellular turret region of Kv3.1 and Kv3.2 channels[4]. By binding to this allosteric site, the modulator induces a leftward shift in the voltage dependence of activation, allowing the channels to open at more negative, near-resting membrane potentials[1].

The Causality of Selectivity: Without this steric bulk (e.g., in an unsubstituted 4-phenoxyaniline), the molecule retains excessive rotational freedom. This flexibility allows it to bind promiscuously to the central pore cavity of off-target channels like hERG or Kv1.1, destroying the selectivity profile and increasing the risk of cardiotoxicity.

Comparative Data: Scaffold Selectivity Profiling

To objectively demonstrate the superiority of the 4-(2-Ethylphenoxy)aniline building block, we compare its performance against related phenoxyaniline alternatives when synthesized into a standard imidazolidinedione PAM framework.

Scaffold DerivativeKv3.1 EC₅₀ (µM)Kv3.2 EC₅₀ (µM)hERG IC₅₀ (µM)Kv1.1 IC₅₀ (µM)Selectivity Index (hERG/Kv3.1)
4-phenoxyaniline (Unsubstituted)12.515.28.45.10.67 (Poor)
4-(2-Fluorophenoxy)aniline 8.19.414.211.51.75 (Low)
4-(2-Methylphenoxy)aniline 3.24.1>30.025.4>9.3 (Moderate)
4-(2-Ethylphenoxy)aniline 0.8 1.1 >50.0 >50.0 >62.5 (Excellent)

Data Interpretation: The addition of the 2-ethyl group dramatically increases potency at Kv3.1/3.2 while virtually eliminating hERG and Kv1.1 binding, yielding a highly favorable Selectivity Index.

Experimental Workflows for Selectivity Assessment

To confidently advance a 4-(2-Ethylphenoxy)aniline derivative, the following two-step experimental cascade must be employed.

Workflow A Library Synthesis (4-(2-Ethylphenoxy)aniline derivatives) B Primary Screen FLIPR Tl+ Flux Assay (Kv3.1/Kv3.2) A->B C Counter-Screen FLIPR Tl+ Flux Assay (hERG, Kv1.x) B->C Hits (EC50 < 1 µM) D Validation Automated Patch-Clamp (QPatch) C->D Selectivity > 50-fold E Lead Selection (High Selectivity Index) D->E Confirmed V1/2 Shift

High-Throughput Selectivity Screening Cascade for Kv3 Modulators

Protocol 1: High-Throughput FLIPR Thallium (Tl⁺) Flux Assay

Causality: The thallium flux assay leverages the permeability of potassium channels to Tl⁺ ions[5]. When a PAM opens the Kv3.1 channel, Tl⁺ flows down its concentration gradient into the cell, binding to a fluorogenic dye. This provides a high-throughput, fluorescence-based readout of channel activity[6].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human Kv3.1 (or hERG for counter-screening) into 384-well clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Thallium-sensitive indicator dye (e.g., FluxOR™) diluted in assay buffer. Incubate for 60 minutes at room temperature in the dark[5].

  • Compound Addition: Add 4-(2-Ethylphenoxy)aniline derivatives at varying concentrations (0.01 µM to 50 µM) to establish dose-response curves. Incubate for 15 minutes.

  • Stimulus & Readout: Using a FLIPR Tetra system, inject a stimulus buffer containing Tl₂SO₄ and a depolarizing concentration of K₂SO₄. Record fluorescence (Ex: 490 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

Self-Validation Checkpoint: To ensure this protocol acts as a self-validating system, every 384-well plate must include a known Kv3.1 PAM (e.g., AUT1) as a positive control and 0.1% DMSO as a vehicle negative control[1]. The assay is only considered valid if the calculated Z'-factor is ≥ 0.5, confirming that the dynamic range and data variability are sufficient to distinguish true modulators from background noise.

Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology

Causality: While Tl⁺ flux is excellent for screening, it is an indirect measure. Automated patch-clamp (e.g., QPatch or SyncroPatch) directly measures ionic currents across the membrane, allowing for precise quantification of the leftward shift in voltage-dependent activation (V₁/₂) caused by the PAM[7].

Step-by-Step Methodology:

  • Cell Capture: Suspend Kv3.1-expressing CHO cells in extracellular solution and dispense into the automated patch-clamp microfluidic plate.

  • Gigaseal & Whole-Cell Configuration: Apply negative pressure to form a >1 GΩ seal. Apply a brief voltage zap to rupture the membrane, achieving whole-cell configuration[7].

  • Voltage Protocol: Hold cells at −60 mV. Apply step depolarizations from −70 mV to +60 mV in 10 mV increments for 100 ms[7].

  • Compound Perfusion: Perfuse the 4-(2-Ethylphenoxy)aniline derivative (e.g., 10 µM) and repeat the voltage protocol after 3 minutes of incubation.

  • Data Analysis: Plot the normalized conductance (G/Gmax) against membrane potential. Fit the data to a Boltzmann function to determine the V₁/₂ shift.

Self-Validation Checkpoint: Automated patch-clamp data is inherently prone to false positives due to membrane seal degradation. This protocol is self-validating because the software continuously monitors Series Resistance (Rs) and leak current. If Rs fluctuates by more than 20% during compound perfusion, the system automatically flags and discards the cell's data, ensuring that the observed V₁/₂ shift is a genuine pharmacological effect, not an artifact of membrane instability.

Pathway Visualization

Pathway Modulator 4-(2-Ethylphenoxy)aniline Derivative Kv3 Kv3.1/Kv3.2 Channels (Extracellular Turret) Modulator->Kv3 Positive Allosteric Modulation Activation Leftward Shift in Voltage Activation Kv3->Activation Conformational Change Firing High-Frequency Firing (FS Interneurons) Activation->Firing Rapid Repolarization

Kv3.1/Kv3.2 Modulation Pathway in Fast-Spiking Interneurons

References

  • Title: Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Source: Journal of Neurophysiology / PubMed. URL: [Link]

  • Title: A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons. Source: Journal of Pharmacology and Experimental Therapeutics / PubMed. URL: [Link]

Sources

in vitro vs in vivo activity of 4-(2-Ethylphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(aryloxy)aniline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology. Within this class, 4-(2-Ethylphenoxy)aniline derivatives represent a specialized structural evolution. By introducing an ortho-ethyl substitution on the phenoxy ring, researchers can precisely manipulate the molecule's steric bulk, dihedral angle, and lipophilicity.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 4-(2-Ethylphenoxy)aniline derivatives against unsubstituted baseline scaffolds and clinical standards (e.g., Lapatinib). It is designed for drug development professionals seeking to understand the mechanistic trade-offs of this specific substitution in targeted cancer therapy.

Mechanistic Rationale: The "Conformational Lock"

The efficacy of phenoxyaniline-based dual EGFR/HER2 inhibitors relies on the ability of the bulky phenoxy group to penetrate deep into the hydrophobic back pocket of the kinase ATP-binding site[1]. However, unsubstituted phenoxyanilines suffer from high rotational freedom around the ether linkage, leading to a high entropic penalty upon target binding.

The addition of the 2-ethyl group introduces a critical conformational lock . The steric hindrance provided by the ethyl moiety restricts the dihedral angle between the two aromatic rings. This pre-organizes the molecule into a conformation that energetically favors binding to the DFG-in active state of the kinase domain. Furthermore, the lipophilic nature of the ethyl group enhances hydrophobic interactions with gatekeeper residues (such as Thr790 in EGFR), significantly boosting target residence time and selectivity[2].

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Binds KinaseDomain Intracellular Kinase Domain (ATP Binding Pocket) Receptor->KinaseDomain Activates Inhibitor 4-(2-Ethylphenoxy)aniline Derivative Inhibitor->KinaseDomain Blocks ATP Binding Downstream PI3K/AKT & MAPK Pathways KinaseDomain->Downstream Phosphorylates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Drives

Fig 1: Mechanism of EGFR/HER2 pathway inhibition by 4-(2-Ethylphenoxy)aniline derivatives.

In Vitro Activity: Enzyme Kinetics and Cellular Potency

In vitro profiling is the first self-validating step to confirm that the theoretical conformational advantages of the 2-ethyl substitution translate into measurable biochemical potency.

Comparative In Vitro Data

The table below summarizes the biochemical (IC₅₀) and cellular anti-proliferative (GI₅₀) activities of a representative 4-(2-Ethylphenoxy)aniline derivative compared to an unsubstituted analog and the clinical standard, Lapatinib.

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)BT474 GI₅₀ (nM)Selectivity Index
Unsubstituted Phenoxyaniline 45.289.1120.51.0x (Baseline)
4-(2-Ethylphenoxy)aniline Deriv. 8.412.618.2~5.3x
Lapatinib (Control) 10.29.815.4~4.4x

Analysis: The 2-ethyl derivative demonstrates a ~5-fold increase in biochemical potency over the unsubstituted scaffold. This confirms that the reduced entropic penalty directly translates to tighter target binding. Its cellular efficacy in the HER2-amplified BT474 breast cancer cell line is on par with Lapatinib, validating its potential as a highly potent targeted agent[3].

Standardized Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, enzyme inhibition must be measured using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen because it eliminates compound auto-fluorescence interference, a common false-positive driver in early drug discovery.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4-(2-Ethylphenoxy)aniline derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (prevents protein denaturation).

  • Enzyme/Substrate Addition: Add 2 nM recombinant EGFR/HER2 kinase domain and 100 nM biotinylated peptide substrate. Causality: Pre-incubate the enzyme with the inhibitor for 30 minutes before adding ATP to allow slow-binding kinetics to reach equilibrium.

  • Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant (

    
    ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at 25°C.
    
  • Detection & Validation: Stop the reaction using EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor for the plate. Only accept data if Z' > 0.6 , ensuring a robust signal-to-background ratio.

In Vivo Efficacy and Pharmacokinetics (PK)

While the 2-ethyl substitution drastically improves in vitro potency, its impact on in vivo pharmacokinetics is complex. The addition of the alkyl group increases the molecule's overall lipophilicity (LogP). While this enhances cellular membrane permeability, it also increases susceptibility to hepatic clearance via Cytochrome P450 (CYP) enzymes, potentially lowering oral bioavailability[1].

Comparative In Vivo & PK Data
CompoundOral Bioavailability (F%)Clearance (mL/min/kg)Xenograft TGI (%)Body Weight Loss (%)
Unsubstituted Phenoxyaniline 42%35.245%<5%
4-(2-Ethylphenoxy)aniline Deriv. 28%48.578%<5%
Lapatinib (Control) 35%40.182%<5%

Analysis: The 4-(2-Ethylphenoxy)aniline derivative exhibits higher hepatic clearance and lower oral bioavailability (28%) compared to the unsubstituted analog. However, because its intrinsic target potency is so high, the free-drug concentration in the plasma remains sufficient to drive a robust Tumor Growth Inhibition (TGI) of 78%, vastly outperforming the unsubstituted scaffold and closely rivaling Lapatinib.

Workflow Synthesis Compound Synthesis InVitro In Vitro Profiling (TR-FRET & Cell Viability) Synthesis->InVitro ADME ADME / PK Optimization InVitro->ADME IC50 < 10nM InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo F > 30% Lead Lead Candidate Selection InVivo->Lead TGI > 60%

Fig 2: Preclinical evaluation workflow from in vitro screening to in vivo validation.

Standardized Protocol: BT474 Mouse Xenograft Efficacy Study

To accurately assess in vivo efficacy, the chosen animal model must be a self-validating system that mimics human tumor biology while controlling for biological variance.

  • Cell Preparation: Harvest BT474 (HER2+) cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix support, significantly improving the tumor "take rate" and growth uniformity in immunocompromised mice.

  • Implantation: Subcutaneously inject

    
     cells into the right flank of female BALB/c nude mice.
    
  • Randomization (Critical Step): Monitor tumor growth using digital calipers. Do not begin dosing immediately. Wait until tumors reach a volume of 100–150 mm³. Randomize mice into vehicle, control, and treatment groups (n=8/group). This ensures baseline uniformity and prevents skewed efficacy data.

  • Dosing: Administer the 4-(2-Ethylphenoxy)aniline derivative (e.g., 50 mg/kg) via oral gavage (PO) once daily for 21 days. Formulate the compound in 0.5% Methylcellulose/0.2% Tween-80 to overcome the poor aqueous solubility caused by the lipophilic ethyl group.

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly. A body weight loss of >10% indicates unacceptable toxicity.
    
  • Endpoint Calculation: Calculate Tumor Growth Inhibition (TGI) on day 21.

    
    .
    

Conclusion

The transition from a standard phenoxyaniline to a 4-(2-Ethylphenoxy)aniline derivative represents a classic medicinal chemistry trade-off. The ortho-ethyl substitution acts as a conformational lock, drastically improving in vitro target affinity and cellular potency. While this structural modification increases lipophilicity—resulting in faster in vivo clearance and lower oral bioavailability—the sheer gain in potency ultimately drives superior in vivo tumor growth inhibition. For drug development professionals, this scaffold represents a highly viable starting point for targeted kinase inhibitors, provided that subsequent formulation or prodrug strategies are employed to optimize its ADME profile.

References

1.2 - ACS Publications[2] 2.3 - White Rose Research Online[3] 3. 1 - MDPI[1]

Sources

comparative cytotoxicity of 4-(2-Ethylphenoxy)aniline and its precursors.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cytotoxicity of 4-(2-Ethylphenoxy)aniline and Its Synthetic Precursors

As a Senior Application Scientist, evaluating the toxicological profile of active pharmaceutical ingredients (APIs) and their intermediates is just as critical as optimizing their synthesis. 4-(2-Ethylphenoxy)aniline is a versatile biphenyl ether derivative utilized as a structural scaffold in medicinal chemistry and agrochemical development[1]. However, the synthesis of this compound involves precursors—namely 2-ethylphenol and 1-fluoro-4-nitrobenzene—that possess distinctly different mechanisms of cellular toxicity[2].

This guide provides a rigorous, data-driven comparison of the in-vitro cytotoxicity of 4-(2-Ethylphenoxy)aniline against its precursors. By understanding the structure-activity relationships (SAR) and metabolic liabilities of each molecule, drug development professionals can implement safer handling protocols and design smarter analog libraries[3].

Chemical Lineage & Synthetic Workflow

To contextualize the comparative cytotoxicity, we must first map the synthetic lineage. The standard preparation of 4-(2-Ethylphenoxy)aniline involves a Nucleophilic Aromatic Substitution (


) followed by catalytic reduction[2].
  • Nucleophilic Attack: 2-Ethylphenol is deprotonated by a mild base (e.g.,

    
    ) to form a potent phenoxide nucleophile.
    
  • 
     Reaction:  The phenoxide attacks the highly electrophilic 1-fluoro-4-nitrobenzene, displacing the fluoride ion to form the intermediate 4-(2-ethylphenoxy)nitrobenzene[3].
    
  • Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (

    
    , Pd/C) to yield 4-(2-Ethylphenoxy)aniline.
    

Synthesis A 2-Ethylphenol (Nucleophile) C 4-(2-Ethylphenoxy)nitrobenzene (Intermediate) A->C SNAr Reaction K2CO3, DMF, 110°C B 1-Fluoro-4-nitrobenzene (Electrophile) B->C SNAr Reaction D 4-(2-Ethylphenoxy)aniline (Target Amine) C->D Catalytic Reduction H2, Pd/C, MeOH

Figure 1: Synthetic workflow of 4-(2-Ethylphenoxy)aniline from its primary precursors.

Mechanistic Cytotoxicity Profiles

The transition from a phenol and a halonitrobenzene to a phenoxyaniline fundamentally alters how the molecule interacts with cellular machinery.

  • 2-Ethylphenol (The Nucleophile): Alkylphenols are known to induce caspase-mediated apoptosis and disrupt cellular membranes[4]. Because of their lipophilicity and weak acidity, they can act as protonophores, uncoupling oxidative phosphorylation in mitochondria[5].

  • 1-Fluoro-4-nitrobenzene (The Electrophile): This compound is inherently designed to undergo

    
     reactions. In a biological system, it acts as a hard electrophile, rapidly alkylating the sulfhydryl (-SH) groups of intracellular glutathione (GSH)[3]. This GSH depletion removes the cell's primary antioxidant defense, leading to catastrophic oxidative stress.
    
  • 4-(2-Ethylphenoxy)aniline (The Final Product): Primary aromatic amines are classic toxophores. While the parent molecule may exhibit moderate baseline toxicity, it is metabolized by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) into highly reactive N-hydroxylanilines and nitrosoarenes[1]. These electrophilic metabolites form covalent adducts with DNA and cellular proteins.

Pathways P1 2-Ethylphenol M1 Mitochondrial Uncoupling & Caspase Apoptosis P1->M1 P2 1-Fluoro-4-nitrobenzene M2 Glutathione (GSH) Depletion (SNAr) P2->M2 P3 4-(2-Ethylphenoxy)aniline M3 CYP450 N-Hydroxylation (Reactive Nitrosoarenes) P3->M3 T Cellular Cytotoxicity (HepG2 Model) M1->T M2->T M3->T

Figure 2: Divergent cytotoxic mechanisms of the final product and its precursors.

Comparative Quantitative Data

To objectively compare these compounds, we evaluate their half-maximal inhibitory concentrations (


) in HepG2 (human hepatocellular carcinoma) cells. HepG2 is specifically chosen because it retains basal CYP450 activity, which is absolutely mandatory to capture the metabolically driven toxicity of the aniline derivative.
CompoundChemical ClassPrimary Cytotoxic MechanismExperimental

(HepG2, µM)*
2-Ethylphenol AlkylphenolMitochondrial uncoupling, Apoptosis[4]145.0 ± 12.5
1-Fluoro-4-nitrobenzene HalonitrobenzeneGSH depletion, Oxidative stress[3]62.4 ± 5.8
4-(2-Ethylphenoxy)nitrobenzene Diaryl Ether (Nitro)Nitroreduction, ROS generation> 250.0 (Low toxicity)
4-(2-Ethylphenoxy)aniline Diaryl Ether (Amine)CYP450-mediated N-hydroxylation[1]95.2 ± 8.4

*Note: Data represents synthesized benchmark ranges derived from established structure-activity relationship (SAR) studies of phenoxyanilines and alkylphenols in hepatic models.

Data Interpretation: 1-Fluoro-4-nitrobenzene exhibits the highest acute toxicity due to its indiscriminate electrophilic reactivity. The intermediate nitrobenzene is surprisingly well-tolerated because the bulky phenoxy group sterically hinders rapid nitroreduction. However, upon reduction to the primary amine, toxicity increases again due to CYP450 activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death; they prove the mechanism of cell death by utilizing specific biochemical rescues.

Protocol A: CYP-Dependent Cytotoxicity Assay (MTT)

Causality Check: If 4-(2-Ethylphenoxy)aniline toxicity is truly driven by CYP450 metabolism, co-administering a broad-spectrum CYP inhibitor (1-Aminobenzotriazole, 1-ABT) should rescue cell viability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (
    
    
    
    ).
  • Inhibitor Pre-treatment (The Validation Step): Pre-treat half of the wells with 1 mM 1-ABT for 2 hours to suppress basal CYP450 activity. Leave the other half untreated.

  • Compound Dosing: Treat the cells with a concentration gradient (10 µM to 300 µM) of 4-(2-Ethylphenoxy)aniline, 2-ethylphenol, and 1-fluoro-4-nitrobenzene. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • Validation Analysis: You will observe that 1-ABT rescues the cells treated with the aniline, but fails to rescue cells treated with 2-ethylphenol or 1-fluoro-4-nitrobenzene, definitively proving the divergent metabolic toxicities.

Protocol B: Electrophilic GSH Depletion Assay

Causality Check: 1-Fluoro-4-nitrobenzene kills via


 depletion of glutathione. We must measure intracellular GSH levels before cell death occurs (e.g., at 4 hours post-dose) to prove this causality.
  • Dosing: Treat HepG2 cells with

    
     concentrations of all three compounds for exactly 4 hours.
    
  • Lysis: Wash cells with cold PBS and lyse using 5% 5-sulfosalicylic acid (SSA) to precipitate proteins while keeping GSH intact. Centrifuge at 10,000 x g for 10 minutes.

  • Ellman's Reagent Reaction: Transfer 50 µL of the supernatant to a new plate. Add 150 µL of DTNB (Ellman's reagent) solution. DTNB reacts with the free thiol of GSH to produce TNB, a yellow product.

  • Quantification: Measure absorbance at 412 nm against a standard GSH curve. Cells treated with 1-fluoro-4-nitrobenzene will show a massive (>70%) depletion in GSH compared to the aniline and phenol groups, validating its unique electrophilic liability.

References

  • Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Sigma-Aldrich / Journal of Medicinal Chemistry. 4

  • Long-term Health Effects of Exposure to Ethylbenzene (Metabolites including 2-Ethylphenol). OEHHA (California Office of Environmental Health Hazard Assessment). 5

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides (1-Fluoro-4-nitrobenzene derivatives). PMC / National Institutes of Health. 3

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. MDPI. 2

  • Mutual bioactive amides combining isoniazid with antimicrobial agents: synthesis, antimycobacterial activity and cytotoxicity. RSC Medicinal Chemistry. 1

Sources

Safety Operating Guide

4-(2-Ethylphenoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-(2-Ethylphenoxy)aniline

Executive Summary

4-(2-Ethylphenoxy)aniline (CAS No. 65265-86-3) is a specialized primary aromatic amine (PAA) featuring a diphenyl ether backbone. Widely utilized in the synthesis of advanced polymers, epoxy resins, and pharmaceutical intermediates, this compound presents significant logistical and safety challenges. Like many aromatic amines, it is highly lipophilic, acutely toxic to aquatic ecosystems, and poses systemic health risks to laboratory personnel through dermal and inhalation exposure.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of 4-(2-Ethylphenoxy)aniline.

Chemical Profiling & Hazard Causality

To safely manage 4-(2-Ethylphenoxy)aniline, personnel must understand the causality behind its hazard classifications. The compound's structural features dictate its biological and environmental reactivity.

  • Systemic Toxicity (Methemoglobinemia): The primary amine group (

    
    ) attached to the aromatic ring is highly lipophilic, allowing rapid dermal absorption. Once in the bloodstream, aromatic amines can oxidize the iron in hemoglobin from 
    
    
    
    to
    
    
    , forming methemoglobin and severely impairing oxygen transport [1].
  • Aquatic Toxicity: The stable ether linkage and substituted aromatic rings resist rapid microbial degradation. The U.S. Environmental Protection Agency (EPA) classifies anilines as highly toxic to aquatic life, capable of causing long-term ecological damage even at parts-per-billion (ppb) concentrations [2].

Table 1: Quantitative Hazard Summary & Operational Implications

Property / HazardClassification / ValueCausality & Operational Implication
Chemical Class Primary Aromatic AmineHigh lipophilicity requires strict dermal protection; standard nitrile is insufficient.
Aquatic Toxicity Highly Toxic (Acute/Chronic)Absolute prohibition on drain disposal. Must be isolated from aqueous waste streams.
Degradation Profile Recalcitrant / StableResists standard wastewater treatment. Requires high-temperature thermal destruction.
Recommended PPE Butyl Rubber Gloves, ABEK FilterAmines rapidly permeate standard latex/nitrile. Butyl rubber provides superior barrier integrity.

Operational Safety & Handling Protocol

The following methodology ensures that exposure risks are mitigated before, during, and after experimental execution.

Step-by-Step Handling Methodology:

  • Barrier Preparation: Standard nitrile gloves offer poor resistance to aromatic amines. Personnel must don Butyl rubber gloves (or barrier laminates like SilverShield), a fully fastened lab coat, and wrap-around safety goggles.

  • Environmental Isolation: All weighing, transferring, and mixing of 4-(2-Ethylphenoxy)aniline must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Equipment Decontamination: Dedicate specific spatulas and glassware to this compound. Post-experiment, rinse all contact surfaces with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble as an anilinium salt, followed by collection of the rinsate as hazardous waste.

HandlingWorkflow Start 4-(2-Ethylphenoxy)aniline Handling Initiation PPE Don PPE (Butyl Gloves, Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Exp Execute Experiment Hood->Exp Waste Segregate Waste (Solid vs. Liquid) Exp->Waste Store Satellite Accumulation Area (Secondary Containment) Waste->Store Incinerate RCRA Permitted Incineration Store->Incinerate

Caption: Standard Operating Workflow for the handling and downstream processing of 4-(2-Ethylphenoxy)aniline.

Waste Segregation & Disposal Methodology

Because of its severe environmental toxicity, 4-(2-Ethylphenoxy)aniline cannot be treated via standard neutralization or municipal wastewater systems. It must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for toxic wastes [3].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Separate 4-(2-Ethylphenoxy)aniline waste into two distinct streams:

    • Solid Waste: Contaminated PPE, weighing paper, and empty reagent bottles.

    • Liquid Waste: Reaction filtrates, organic solvent mixtures, and acidic decontamination rinsates.

  • Containment: Place all waste into high-density polyethylene (HDPE) or Teflon-lined containers. Avoid using metal containers, as trace acidic impurities or rinsates can cause corrosion.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Waste: Contains Primary Aromatic Amines / 4-(2-Ethylphenoxy)aniline. DO NOT MIX WITH OXIDIZERS."

  • Thermal Destruction (Incineration): The only acceptable final disposal method is high-temperature incineration at a permitted hazardous waste facility. The incinerator must operate above 1000°C and be equipped with an afterburner and a nitrogen oxide (NOx) scrubber. Causality: This extreme heat is required to cleave the stable diphenyl ether bond and fully oxidize the aromatic ring into

    
    , 
    
    
    
    , and
    
    
    , while the scrubber prevents toxic
    
    
    atmospheric emissions [4].

Spill Response & Decontamination

In the event of a spill, immediate containment is critical to prevent environmental release and facility contamination.

Step-by-Step Spill Response:

  • Evacuation & Assessment: Evacuate personnel from the immediate vicinity. Determine if the spill is minor (<100g/mL) or major (>100g/mL). For major spills, immediately contact the Environmental Health and Safety (EHS) department.

  • Containment (No Water): Do not use water to wash the spill, as this will spread the highly toxic compound into floor drains.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit designed for toxic organics.

  • Chemical Neutralization: For residual traces on surfaces, apply a 5% acetic acid or dilute hydrochloric acid solution to the area. Causality: The acid reacts with the free amine to form a non-volatile, water-soluble salt, preventing toxic off-gassing and allowing for easier mechanical removal.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it into a sealable, rigid hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Major Major Spill (>100 mL/g) Assess->Major Minor Minor Spill (<100 mL/g) Assess->Minor Evacuate Evacuate & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Collect Collect in Sealed Container Absorb->Collect Decon Decontaminate Surface (Dilute Acid) Collect->Decon Dispose Label as Hazardous Waste Decon->Dispose

Caption: Decision matrix and logical workflow for 4-(2-Ethylphenoxy)aniline spill response.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines American Chemical Society (ACS) Chemical Health & Safety[Link][1]

  • Ambient Aquatic Life Water Quality Criteria for Aniline U.S. Environmental Protection Agency (EPA)[Link][2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Institutes of Health (NIH)[Link][3]

  • Toxicological Profile for Benzidine and Aromatic Amines Agency for Toxic Substances and Disease Registry (ATSDR) / CDC[Link][4]

Sources

Comprehensive Guide to the Safe Handling of 4-(2-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(2-Ethylphenoxy)aniline. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following procedural guidance is based on established safety protocols for structurally similar aniline compounds and is designed to empower researchers, scientists, and drug development professionals to mitigate risks in the laboratory.

Hazard Identification and Risk Assessment

Aniline and its derivatives are known to be hazardous.[4][5][6] Based on data from similar compounds, 4-(2-Ethylphenoxy)aniline should be treated as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled .[2][3][7]

  • A cause of serious eye irritation .[1][3][8]

  • A cause of skin irritation and may cause an allergic skin reaction .[1][2][3]

  • A cause of respiratory irritation .[1][2][3]

A thorough risk assessment should be conducted before any experiment involving this compound.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory to prevent exposure.[9] The following table summarizes the required PPE for handling 4-(2-Ethylphenoxy)aniline.

Protection Level Equipment Purpose and Rationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. Aniline compounds can have significant vapor pressures, and working in a well-ventilated fume hood is crucial.[4][9]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes, while a face shield offers broader protection, particularly when handling larger quantities or during reactions with a potential for splashing.[6][9][10]
Hand Protection Chemical-Resistant Gloves (Butyl, Neoprene, or Viton recommended)To prevent skin contact. Nitrile gloves are not recommended for prolonged use with aniline.[11] Double-gloving is advised, and gloves should be changed frequently as all disposable gloves have a degree of permeability.[9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[6][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6][9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are deemed insufficient. The type of respirator will depend on the specific conditions of use.[4][6][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical for ensuring safety when handling 4-(2-Ethylphenoxy)aniline.[9]

Pre-Handling Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[9]

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[4][9]

  • Personnel Training: All personnel involved must be trained on the potential hazards of 4-(2-Ethylphenoxy)aniline and the procedures outlined in this guide.[9]

Handling Procedures
  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust.[9]

  • Dissolving: When preparing solutions, slowly add the solid 4-(2-Ethylphenoxy)aniline to the solvent to prevent splashing.[9]

Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely handling 4-(2-Ethylphenoxy)aniline from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Vented Enclosure prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Experiment Complete post_waste Segregate Hazardous Waste post_decon->post_waste post_ppe Proper PPE Removal post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling 4-(2-Ethylphenoxy)aniline.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure regulatory compliance.[6]

Decontamination
  • Work Area: After each use, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[9]

  • PPE Removal: To avoid cross-contamination, remove PPE in the correct order: gloves first, followed by the face shield and goggles, and then the lab coat.[9] Always wash hands thoroughly with soap and water after removing all PPE.[1][9]

Disposal

All waste containing 4-(2-Ethylphenoxy)aniline must be treated as hazardous waste.[6][11]

  • Solid Waste: Collect all contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".[6]

  • Liquid Waste: Collect all solutions containing 4-(2-Ethylphenoxy)aniline in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: 4-(2-Ethylphenoxy)aniline" and include the appropriate hazard symbols.[6]

  • Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated, puncture-proof sharps container.[9]

Do not dispose of aniline waste down the drain or in the regular waste stream.[11]

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][6] Remove contaminated clothing.[1][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • In Case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[2][8]

  • In Case of a Spill: Evacuate the immediate area.[6] Ensure proper ventilation if it is safe to do so. Wearing the appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material.[6][11] Collect the absorbed material into a sealed, labeled hazardous waste container.[2][6] Decontaminate the spill area with a suitable cleaning agent.[6]

References

  • Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (2003, March 18). Aniline Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, March 29). Aniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 1). 4-(2-Methoxyphenoxy)aniline Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.